Potassium phenylglycine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
41407-89-0 |
|---|---|
Molecular Formula |
C8H8KNO2 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
potassium;2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
InChI Key |
JGIMWXQBJDCZAR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry of Potassium Phenylglycine and Its Derivatives
Novel Synthetic Routes to Potassium Phenylglycine
The synthesis of phenylglycine and its alkali salts, such as this compound, is a cornerstone for the production of various fine chemicals and pharmaceuticals. Research has focused on optimizing existing methods and developing novel routes to enhance yield, purity, and sustainability.
Optimized Amination and Carboxylation Protocols for Phenylglycinates
The construction of the phenylglycine scaffold fundamentally involves the formation of C-N and C-C bonds at the α-carbon. Classical methods like the Strecker synthesis, which involves the reaction of benzaldehyde (B42025), cyanide, and ammonia (B1221849), have been refined for better efficiency and safety. frontiersin.org This one-pot reaction combines amination and carboxylation (via a nitrile intermediate) in a single step.
Modern protocols focus on direct amination of α-halo phenylacetates or the carboxylation of benzylamine (B48309) derivatives. The direct functionalization of amino acids often requires protecting groups for the amino and acid functionalities to prevent unwanted side reactions and chelation with metal catalysts. mdpi.com For instance, the acid group is commonly protected as an ester to facilitate C-H activation processes. mdpi.com
Enantioselective Synthesis Strategies for Chiral Phenylglycine Precursors
Many applications of phenylglycine, particularly in the pharmaceutical industry for antibiotics like ampicillin (B1664943), require a specific enantiomer (e.g., D-phenylglycine). unido.orgepo.org This has driven the development of numerous enantioselective synthesis strategies.
Chemoenzymatic Methods : One prominent industrial method uses hydantoinase enzymes. These enzymes stereospecifically hydrolyze racemic 5-phenylhydantoin (B13835) (derived from benzaldehyde) to the corresponding D-carbamoyl derivative, which is then chemically converted to D-phenylglycine. anatole-klyosov.com This process benefits from the spontaneous racemization of the remaining L-hydantoin under the reaction conditions, allowing for a theoretical yield of 100%. anatole-klyosov.com Another chemoenzymatic approach couples the Strecker synthesis with a nitrilase enzyme reaction for the direct production of chiral phenylglycine. frontiersin.org
Chiral Auxiliaries : (R)-phenylglycine itself can be used as a chiral auxiliary to direct the stereochemistry in the synthesis of other molecules, such as 2-azetidinones (β-lactams). scispace.com Other strategies employ removable chiral auxiliaries attached to the imine or enolate partner in condensation reactions. scispace.comresearchgate.net
Asymmetric Catalysis : Dual hydrogen-bond donor catalysts have been investigated for the enantioselective synthesis of α-allyl and α-aryl amino esters from α-chloroglycinate electrophiles. harvard.edu These catalysts operate through an anion-binding mechanism, creating a chiral ion pair that directs the approach of the nucleophile. harvard.edu
Table 1: Comparison of Enantioselective Synthesis Strategies for Phenylglycine Precursors
| Strategy | Key Reagents/Catalysts | Typical Outcome | Reference |
|---|---|---|---|
| Chemoenzymatic Hydrolysis | Immobilized Hydantoinase | D-phenylglycine from racemic hydantoin | anatole-klyosov.com |
| Chemoenzymatic Strecker Synthesis | Nitrilase from P. fluorescens | (R)- or (S)-phenylglycine | frontiersin.org |
| Asymmetric Transformation | (R)-phenylglycinate as auxiliary | (3S, 4S, αS)-β-lactam with >97% d.e. | scispace.com |
| Anion-Binding Catalysis | Chiral Squaramide Catalysts | Enantioenriched α,α-disubstituted amino esters | harvard.edu |
Electrochemical Synthesis Approaches to Phenylglycine Derivatives
Electrochemical methods offer a unique approach to synthesizing derivatives of phenylglycine, particularly polymers. Poly(N-phenylglycine) (PPG), a conductive polymer, can be synthesized via electrochemical polymerization of N-phenylglycine on a glassy carbon electrode. researchgate.net This method allows for the deposition of polymer films with tunable thickness by controlling the polymerization time. acs.org The resulting polymer has a different electronic structure compared to the monomer, including a reduced bandgap, which is of interest for applications in electrochromic devices and biosensors. researchgate.netacs.org The synthesis is typically performed in an acidic aqueous solution, and various parameters such as scan rate, monomer concentration, and doping agents are optimized to control the polymerization process. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of Alkali Phenylglycinates
The principles of green chemistry are increasingly influencing the synthesis of commodity and fine chemicals, including alkali phenylglycinates. The goal is to design processes that are safer, more efficient, and environmentally benign. ecoonline.comrroij.com
The 12 principles of green chemistry provide a framework for achieving this sustainability:
Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. ecoonline.comacs.org
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses : Methods should use and generate substances that possess little or no toxicity to human health and the environment. ecoonline.comacs.org
Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org
Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. ecoonline.comacs.org
Design for Energy Efficiency : Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Syntheses at ambient temperature and pressure are ideal. ecoonline.com
Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. ecoonline.com
Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org
Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. ecoonline.com
Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. ecoonline.com
Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. ecoonline.com
Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. ecoonline.com
In the context of this compound synthesis, applying these principles could involve using enzymatic catalysts (Principle 9) to avoid protecting groups (Principle 8) and hazardous reagents, or conducting reactions in water or greener solvents (Principle 5). acs.org
Large-Scale Preparations and Process Optimization for Industrial Relevance
The industrial production of D-(-)-phenylglycine and its salts is significant due to its role as a key intermediate for semi-synthetic antibiotics. unido.organatole-klyosov.com A well-known industrial product is the "Dane salt," which is a potassium salt of N-(1-methyl-2-alkoxycarbonyl-vinyl)-D-2-phenyl-glycine. epo.orggoogle.com This derivative is formed by reacting D-phenylglycine with an alkali hydroxide (B78521) (like potassium hydroxide) and an acetoacetic acid ester in an alcohol solvent. epo.orggoogle.com
Process optimization for large-scale preparation focuses on several factors:
Solvent and Temperature Control : The choice of solvent (e.g., methanol (B129727), ethanol) and strict temperature control are critical. For instance, in some processes, maintaining a narrow temperature range of 65-70 °C is necessary to prevent side reactions like re-esterification. google.com
Crystallization and Filtration : On an industrial scale, ensuring efficient crystallization and filtration of the product is paramount. A change in solvent, such as replacing methanol with toluene (B28343) during the workup, can facilitate product isolation and handling. google.com
Economic Viability : The economic feasibility of production is highly dependent on the production capacity, with a minimum economic scale estimated to be around 100 tons per year for D-alpha-phenylglycine. unido.org The recovery and recycling of solvents and reagents, such as tartaric acid used in classical resolutions, significantly impact the process economics. unido.org
Table 2: Industrial Synthesis of a Phenylglycine Dane Salt
| Parameter | Description | Reference |
|---|---|---|
| Starting Materials | D(-)-α-phenylglycine, Potassium Hydroxide, Acetoacetic acid ester (e.g., methylester) | google.com |
| Solvent | Methanol, often replaced with Toluene for workup | google.com |
| Reaction | The components are refluxed, followed by pH adjustment and distillation to induce crystallization. | epo.orggoogle.com |
| Key Challenge | On a large scale, ensuring the product does not contain unreacted starting materials and can be easily filtered. | google.com |
Derivatization Strategies and Functionalization of Phenylglycine Intermediates
Phenylglycine serves as a versatile intermediate that can be functionalized at the phenyl ring, the α-carbon, the amino group, or the carboxyl group. These derivatizations lead to a wide range of compounds with tailored properties.
A powerful strategy for functionalizing the aromatic ring is through transition metal-catalyzed C-H bond activation. mdpi.com Orthopalladation of phenylglycine esters, for example, allows for the regioselective introduction of various functional groups at the ortho position of the phenyl ring. mdpi.comacs.orgresearchgate.net The resulting orthopalladated dimer can react with halogenating agents to produce o-halogenated phenylglycines or with reagents like PhI(OAc)₂ in the presence of alcohols to yield o-alkoxylated derivatives. mdpi.comresearchgate.net However, these reactions can sometimes lead to a partial loss of enantiomeric purity if a chiral starting material is used. mdpi.comresearchgate.net
Further derivatization strategies include:
N-Acylation and N-Arylation : The amino group is readily acylated or arylated to form amides. For example, N-(4-acetylphenyl)glycine can be synthesized and used as a scaffold for further modifications to create potential anti-inflammatory agents. nih.gov
Esterification : The carboxyl group is typically protected as an ester (e.g., methyl or ethyl ester) to facilitate other reactions, such as C-H functionalization or reactions at the amino group. acs.orgcsic.es
Cyclization Reactions : Phenylglycine derivatives are precursors to various heterocyclic structures. For instance, they can be converted into β-keto esters and subsequently into key diamine intermediates for the synthesis of 3-phenyl-substituted piperazine-2-acetic acid esters. nih.gov
Table 3: Selected Derivatization Reactions of Phenylglycine Intermediates
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| ortho-Halogenation | Orthopalladated phenylglycinate, I₂, Br₂ | o-Iodo- or o-Bromo-phenylglycinate | mdpi.comresearchgate.net |
| ortho-Alkoxylation | Orthopalladated phenylglycinate, PhI(OAc)₂, ROH | o-Alkoxy-phenylglycinate | mdpi.comresearchgate.net |
| Annulation/Cyclization | Bromoethyldiphenylsulfonium triflate, TFA | 3-Phenyl piperazine-2-acetic acid esters | nih.gov |
| N-Arylation/Acylation | 4-aminoacetophenone, chloroacetic acid | N-(4-acetylphenyl)glycine | nih.gov |
Utilization of Aldehyde and Cyanide Precursors in Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains a fundamental and economical method for preparing racemic α-amino acids, including phenylglycine. nih.govencyclopedia.pubwikipedia.org The reaction involves the condensation of an aldehyde (or ketone) with an amine and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgresearchgate.net
The generally accepted mechanism begins with the formation of an iminium ion from the reaction of an aldehyde or ketone with ammonia or an amine. encyclopedia.pubnih.gov This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon, yielding an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions. nih.govmasterorganicchemistry.com For safety and convenience, solid ammonium (B1175870) chloride is often used as the ammonia source, and solid sodium or potassium cyanide replaces the more hazardous hydrogen cyanide gas. nih.govmasterorganicchemistry.com
A variety of catalysts have been developed to improve the efficiency and environmental friendliness of the Strecker reaction. These include:
Indium powder in water nih.gov
Calcium catalysts rsc.org
Sulfated polyborate mdpi.com
Gold nanoparticles capped with a porous silica (B1680970) shell tandfonline.com
A chemoenzymatic approach has also been developed, combining the chemical Strecker synthesis of racemic phenylglycinonitrile with an enzymatic resolution step. frontiersin.orgfrontiersin.org This method allows for the production of enantiomerically pure (R)- or (S)-phenylglycine by using specific nitrilase variants that selectively hydrolyze one enantiomer of the aminonitrile. frontiersin.org This process can achieve a dynamic kinetic resolution, where the unreacted enantiomer racemizes in situ under the alkaline reaction conditions, theoretically allowing for a 100% yield of the desired enantiomer. frontiersin.orgfrontiersin.org
| Catalyst/Method | Key Features | Reported Yields | Reference |
|---|---|---|---|
| Indium powder in water | Environmentally benign, rapid reaction times (30 min - 1.5 hr) | Excellent | nih.gov |
| Calcium catalyzed | Operationally simple, tolerant of various functional groups | Good to excellent | rsc.org |
| Sulfated polyborate | Solvent-free conditions, catalyst reusable up to four times | Up to 99% | mdpi.com |
| Au@pSiO2 nanocatalyst | Heterogeneous, recyclable, solvent-free conditions | Good to excellent | tandfonline.com |
| Chemoenzymatic (Nitrilase) | Enantioselective synthesis of (R)- or (S)-phenylglycine | High enantiomeric excess (ee) | frontiersin.orgfrontiersin.org |
Functional Group Interconversions in Potassium Phenylglycinate Context
Functional group interconversions (FGI) are essential transformations in organic synthesis that allow for the modification of a molecule's chemical properties and reactivity. solubilityofthings.comimperial.ac.uk In the context of potassium phenylglycinate, FGIs are crucial for creating derivatives with specific functionalities or for protecting certain groups during multi-step syntheses. libretexts.orgcsic.es
Key functional group interconversions relevant to phenylglycine derivatives include:
Amine to Carboxylic Acid: The amino group can be converted to a carboxylic acid through reaction with dicarboxylic acid anhydrides like succinic or malic anhydride (B1165640). biosyn.com
Protection of Amino Groups: The amino group is highly reactive and often needs to be protected during synthesis. libretexts.org Common protecting groups include acyl groups, which reduce the nucleophilicity of the nitrogen. libretexts.org
Reduction of Carboxylic Acids: Carboxylic acids and their derivatives can be reduced to alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk
Synthesis from α-Keto Acids: Phenylglycine can be synthesized via the reductive amination of an α-keto acid using ammonia and a reducing agent like sodium borohydride (B1222165) (NaBH4). openstax.org
Carbonylation of Orthopalladated Phenylglycine: A regioselective synthesis of 2-alkoxycarbonyl- and 2-(aminocarbonyl)phenylglycinate methyl esters can be achieved through the carbonylation of an orthopalladated phenylglycine complex in the presence of nucleophiles. csic.es
| Transformation | Reagents/Method | Resulting Functional Group | Reference |
|---|---|---|---|
| Amine to Carboxylic Acid | Succinic anhydride or malic anhydride | Carboxylic acid | biosyn.com |
| Amino Group Protection | Acylation | Amide | libretexts.org |
| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH4) | Alcohol | imperial.ac.uk |
| α-Keto Acid to Amino Acid | Reductive amination (NH3, NaBH4) | Amine (forming the amino acid) | openstax.org |
| Orthopalladated Phenylglycine Carbonylation | CO, Nucleophiles (HNu) | 2-Alkoxycarbonyl or 2-(Aminocarbonyl) group | csic.es |
Solid-Phase Synthesis Applications for Phenylglycine-Containing Peptides
Solid-phase peptide synthesis (SPPS) is the preferred method for producing peptides due to its efficiency and feasibility. luxembourg-bio.compeptide.com However, the incorporation of phenylglycine into peptide chains via SPPS presents a significant challenge due to the increased acidity of the α-proton, which makes it prone to racemization (epimerization) under the basic conditions of the synthesis. luxembourg-bio.commdpi.comnih.gov
Racemization primarily occurs during the base-catalyzed coupling of the Fmoc-protected phenylglycine (Fmoc-Phg-OH) and, to a lesser extent, during the removal of the Fmoc protecting group. luxembourg-bio.comnih.govresearchgate.net This side reaction can significantly impact the biological activity of the final peptide. mdpi.com
Several strategies have been developed to minimize racemization during the SPPS of phenylglycine-containing peptides:
Choice of Coupling Reagents and Bases: The use of specific coupling reagents and sterically hindered, weaker bases has been shown to reduce epimerization. luxembourg-bio.com For instance, employing coupling reagents like DEPBT or COMU in combination with bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can significantly suppress racemization. luxembourg-bio.com
Microwave-Assisted SPPS: Microwave-assisted SPPS can reduce reaction times, which may help to limit the extent of racemization. nih.gov However, higher temperatures can also promote epimerization, so careful optimization of conditions is necessary. researchgate.netunibas.it
Use of "Difficult Sequence" Protocols: Peptides containing a high number of hydrophobic or β-branched amino acids, like phenylglycine, are considered "difficult sequences" and are prone to aggregation. nih.gov Specialized protocols and reagents are often required to overcome these challenges. nih.gov
| Challenge | Mitigation Strategy | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Racemization of Phenylglycine | Optimized Coupling Chemistry | Coupling reagents: DEPBT, COMU; Bases: TMP, DMP | luxembourg-bio.com |
| Microwave-Assisted SPPS | DMTMM-BF4 coupling reagent with NMM as base at 50°C | nih.gov | |
| Peptide Aggregation | "Difficult Sequence" Protocols | Specialized solvents and reagents to improve solubility and reduce aggregation | nih.gov |
| Fmoc Deprotection-Induced Racemization | Use of weaker bases or shorter deprotection times | e.g., 20% piperidine (B6355638) in DMF | luxembourg-bio.comnih.gov |
Elucidation of Reaction Mechanisms and Kinetics Involving Potassium Phenylglycine
Mechanistic Pathways of Potassium Phenylglycine Participation in Organic Transformations
The unique structure of this compound, featuring a carboxylate, an amino group, and a phenyl ring attached to a stereocenter, allows it to engage in a diverse array of chemical reactions. The specific pathway followed is often dictated by the reaction conditions and the nature of the other reactants.
This compound and its derivatives can be involved in radical reactions, often initiated by a single-electron transfer (SET) process. In these mechanisms, an electron is transferred to or from the phenylglycine moiety, generating a radical ion intermediate that subsequently undergoes further reactions.
For instance, the reaction of related Δ2-oxazoline-5-ones with potassium metal in tetrahydrofuran (B95107) (THF) suggests the formation of radical anion intermediates. organicchemistrytutor.com These intermediates can then undergo fragmentation or other transformations to yield a variety of products. organicchemistrytutor.com More directly, N-phenylglycine can participate in the generation of α-aminoalkyl radicals. This occurs via an SET from the ground-state N-phenylglycine to an excited-state maleimide (B117702) under UVA irradiation, forming an annulation product. researchgate.net The mechanism involves the formation of an N-phenylglycine radical cation, which can then undergo deprotonation or decarboxylation to produce a reactive α-amino radical. researchgate.netgoogle.com
The photodecomposition of N-phenylglycine (NPG) sensitized by pyrene (B120774) provides further insight into these SET processes. The reaction proceeds through the formation of an emissive exciplex, followed by an electron transfer from NPG to the singlet excited pyrene. This generates the NPG radical cation, which then leads to the formation of the PhNHCH₂• radical, a key reactive intermediate. researchgate.net The efficiency of this process can be enhanced by the addition of an electron acceptor. researchgate.net Similarly, photoreduction of 3-methylquinoxalin-2-one derivatives by N-phenylglycine is initiated by a photoinduced single electron transfer, followed by a proton transfer to yield the final products. google.com
The use of alkali metals like potassium can also initiate such radical pathways. The reaction of certain oxazolinones with potassium in THF leads to products derived from radical anion intermediates. scispace.com While direct studies on this compound are less common, the behavior of related compounds strongly supports its potential to engage in SET mechanisms, particularly given the known ability of potassium to act as a single-electron donor. wikipedia.orgusitc.gov
The amino acid moiety of this compound is susceptible to oxidation, which can lead to the loss of the carboxyl group (decarboxylation) and the amino group (deamination). These reactions are often facilitated by strong oxidizing agents.
A key example is the oxidative decarboxylation and deamination of DL-α-phenylglycine using lead tetraacetate (LTA) in acetic acid. rsc.org The reaction is first-order with respect to both the amino acid and the oxidant. rsc.org The products of this reaction under specific conditions are benzaldehyde (B42025), ammonia (B1221849), and carbon dioxide, indicating the cleavage of both the C-C bond of the carboxyl group and the C-N bond of the amino group. rsc.org The reaction is catalyzed by pyridine (B92270) and is influenced by the solvent polarity, suggesting a dipole-dipole type interaction in the transition state. rsc.org
Similarly, the oxidation of N-phenyl glycine (B1666218) by peroxomonosulfate (PMS) in an acidic medium also results in oxidative decarboxylation. libretexts.org The reaction is first-order with respect to N-phenyl glycine, and its rate is inhibited by increasing acid concentration. libretexts.org This process can be catalyzed by metal ions such as Cu²⁺ and VO²⁺. libretexts.org
These oxidative pathways typically involve the formation of an intermediate complex between the amino acid and the oxidizing agent. This is followed by an electron transfer and subsequent fragmentation, leading to the release of CO₂ and the formation of an imine intermediate, which can then be hydrolyzed to an aldehyde and ammonia. rsc.orggoogle.com
The nitrogen atom of the amino group in phenylglycine can act as a nucleophile, participating in addition reactions, which can be followed by rearrangement pathways. While the potassium salt form reduces the nucleophilicity of the free amine, in appropriate conditions, it or its derivatives can engage in such transformations.
For instance, N-Boc-phenylglycines have been used as co-catalysts in the semipinacol rearrangement of vinylogous α-ketols. The proposed mechanism involves a series of steps including a nucleophilic addition. wikipedia.org While not a direct reaction of this compound, this illustrates the potential for the phenylglycine scaffold to participate in such reaction cascades.
More broadly, the principles of nucleophilic addition to carbonyl groups are well-established. vanderbilt.edufrontiersin.orguomustansiriyah.edu.iq The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.educhemsociety.org.ng In the context of phenylglycine derivatives, this can be an intramolecular or intermolecular process, potentially initiating a cascade of reactions.
Rearrangement reactions involving phenylglycine derivatives have also been studied. The Chapman rearrangement, an intramolecular migration of an aryl group from an oxygen to a nitrogen atom, has been observed in derivatives of phenylglycine. youtube.com Similarly, the rsc.orgyoutube.com-Wittig rearrangement, a base-induced carbon-carbon bond-forming reaction, has been demonstrated with derivatives of phenylglycine, where the acidity of the benzylic α-proton plays a key role. mdpi.com
The phenyl ring of this compound is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS). The position of substitution (ortho, meta, or para) is directed by the substituents already present on the ring: the amino group (-NH₂) and the carboxylate group (-COO⁻K⁺).
The amino group is a powerful activating group and an ortho-, para-director. scispace.comrsc.org It donates electron density to the ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack of the electrophile at the ortho and para positions. organicchemistrytutor.comacs.org This significantly increases the rate of reaction compared to benzene. youtube.com
Conversely, the carboxylate group, like a carboxylic acid or ester, is generally considered a deactivating group and a meta-director. libretexts.orgwikipedia.org It withdraws electron density from the aromatic ring, making it less nucleophilic and destabilizing the arenium ion intermediates for ortho and para substitution more than for meta substitution. wikipedia.org
In this compound, these two groups exert opposing effects. However, the strong activating and ortho-, para-directing effect of the amino group typically dominates over the deactivating, meta-directing effect of the carboxylate group. libretexts.orgyoutube.com Therefore, electrophilic substitution on this compound is expected to occur primarily at the ortho and para positions relative to the amino group.
Specific examples of the functionalization of the phenylglycine ring, such as palladium-mediated ortho-halogenation (with reagents like PhICl₂, Br₂, I₂) and ortho-alkoxylation, have been reported for phenylglycine derivatives. masterorganicchemistry.comnih.gov While these reactions proceed through an organometallic C-H activation mechanism rather than a classical EAS pathway, they demonstrate that the ortho position is accessible for functionalization. masterorganicchemistry.comnih.gov Standard EAS reactions like nitration and Friedel-Crafts reactions on unsubstituted this compound are less documented, but the directing effects of the functional groups provide a strong basis for predicting the reaction outcomes. google.comwikipedia.orgfrontiersin.orgacs.org
Kinetic Investigations of Reactions Involving this compound
Kinetic studies provide quantitative insights into reaction rates, the influence of reactant concentrations, and the energy barriers associated with the transformation. For reactions involving this compound and its derivatives, kinetic data helps to substantiate proposed mechanisms.
For the oxidative decarboxylation of DL-α-phenylglycine by lead tetraacetate, the reaction was found to be first order in both the amino acid and the oxidant. rsc.org The rate law can be expressed as: Rate = k[Phenylglycine][LTA] The study also noted a catalytic effect of pyridine, with the reaction being first order with respect to the catalyst concentration. rsc.org
In the oxidation of N-phenyl glycine by peroxomonosulfate (PMS), the rate law was found to be: Rate ∝ k[H⁺][N-Phenyl Glycine][Catalyst] / {1 + k'[H⁺] + k'''[N-Phenyl Glycine]} This more complex rate law suggests a multi-step mechanism likely involving pre-equilibria. libretexts.org
Once rate constants (k) are determined at various temperatures, the activation parameters for the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be calculated using the Arrhenius and Eyring equations. acs.org
Arrhenius Equation: ln(k) = ln(A) - Ea / (RT)
Eyring Equation: ln(k/T) = -ΔH‡ / (RT) + ΔS‡ / R + ln(kB/h)
These parameters provide crucial information about the transition state of the rate-determining step. For example, a large negative entropy of activation suggests a highly ordered transition state, which is consistent with a mechanism involving the association of multiple molecules.
The following tables summarize some of the kinetic and thermodynamic parameters reported for reactions involving phenylglycine and its derivatives.
Table 1: Kinetic Data for the Oxidative Decarboxylation of Phenylglycine Derivatives
| Reaction | Oxidant | Catalyst | Order in Phenylglycine | Order in Oxidant | Reference |
| DL-α-Phenylglycine | Lead Tetraacetate | None | 1 | 1 | rsc.org |
| DL-α-Phenylglycine | Lead Tetraacetate | Pyridine | 1 | 1 | rsc.org |
| N-Phenyl Glycine | Peroxomonosulfate | Cu²⁺/VO²⁺ | 1 | 1 | libretexts.org |
Table 2: Activation Parameters for Reactions of Phenylglycine Derivatives
| Reaction | Conditions | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Ea (kcal/mol) | Reference |
| Oxidative Decarboxylation of DL-α-Phenylglycine (uncatalysed) | Acetic Acid/Water | 13.9 | -22.3 | 14.5 | rsc.org |
| Oxidative Decarboxylation of DL-α-Phenylglycine (pyridine catalysed) | Acetic Acid/Water | 11.0 | -26.0 | 11.6 | rsc.org |
| Racemization of Phenylglycine | pH 10 | 19.9 - 20.4 | -24.5 to +29.0 | - | mdpi.com |
| Oxidative Decarboxylation by D-Amino Acid Oxidase | pH 8.3 | - | - | - | wikipedia.orgacs.org |
These kinetic investigations, by providing hard data on reaction rates and energy profiles, are indispensable for validating the mechanistic pathways proposed for reactions involving this compound.
Solvent Effects on Reaction Kinetics and Stereoselectivity
The choice of solvent plays a critical role in the reaction kinetics and stereoselectivity of processes involving this compound and its derivatives. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism, thereby affecting both the rate and the stereochemical outcome of the reaction.
In the context of palladium-catalyzed three-component reactions involving potassium aryltrifluoroborate (a precursor to the phenylglycine derivative), the solvent has a profound impact on the reaction's efficiency. beilstein-journals.org A survey of different solvents revealed that nitromethane (B149229) was uniquely effective for this transformation, while other common solvents like ethyl acetate, acetonitrile, tetrahydrofuran (THF), or dichloromethane (B109758) (DCM) resulted in only trace amounts of the desired α-arylglycine product. beilstein-journals.org Similarly, in the allylation of chiral nitro imines derived from phenylglycine, reduced solubility of the starting material in ether and dimethoxyethane (DME) led to poorer results compared to other solvents. nih.gov
The stereoselectivity of reactions is also highly dependent on the solvent environment. For instance, in the enantioselective extraction of phenylglycine enantiomers using (S)-BINAP–metal complexes, the efficiency and selectivity are strongly dependent on the type of organic solvent used. acs.org The complex [(S)-BINAP(CH3CN)Cu][PF6] dissolved in an organic phase exhibits high selectivity, preferentially extracting L-phenylglycine from an aqueous phase. acs.org
In enzyme-catalyzed reactions, the presence of miscible organic solvents can significantly alter the reaction conditions and enzyme performance. The addition of organic solvents such as acetone, isopropanol, or dimethylformamide (DMF) to an aqueous buffer can drastically change the buffer's pH. nih.gov This necessitates careful consideration and potential adjustment of the pH to maintain optimal enzyme activity for reactions like the transamination of D-(-)-α-Phenylglycine catalyzed by D-phenylglycine aminotransferase (D-PhgAT). nih.gov The stability and residual activity of the enzyme are also affected by the specific organic solvent and temperature. nih.gov For example, after treatment with absolute organic solvents and rehydration, the enzyme's residual activity decreased in a temperature-dependent manner, with different effects observed for acetone, isopropanol, and DMF. nih.gov
The following table summarizes the observed effects of different solvents on reactions involving phenylglycine derivatives.
| Solvent | Reaction Type | Observation | Reference(s) |
| Nitromethane | Palladium-catalyzed three-component synthesis of α-arylglycine | Reaction proceeds efficiently. | beilstein-journals.org |
| Ethyl Acetate | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |
| Acetonitrile | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |
| Tetrahydrofuran (THF) | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |
| Dichloromethane (DCM) | Palladium-catalyzed three-component synthesis of α-arylglycine | Trace amounts of product formed. | beilstein-journals.org |
| Ether | Allylation of chiral nitro imines | Poorer results due to reduced solubility of starting material. | nih.gov |
| Dimethoxyethane (DME) | Allylation of chiral nitro imines | Poorer results due to reduced solubility of starting material. | nih.gov |
| Acetone | D-PhgAT catalyzed transamination | Affects buffer pH; enzyme residual activity decreases with temperature after treatment. | nih.gov |
| Isopropanol | D-PhgAT catalyzed transamination | Affects buffer pH; enzyme residual activity decreases with temperature after treatment. | nih.gov |
| Dimethylformamide (DMF) | D-PhgAT catalyzed transamination | Affects buffer pH; highest residual enzyme activity observed at 40 °C after treatment. | nih.gov |
Isotope Effects in Mechanistic Elucidation (e.g., Deuterium (B1214612) and Tritium (B154650) Exchange)
Isotope effects, particularly those involving the substitution of hydrogen with deuterium (D) or tritium (T), are powerful tools for elucidating the mechanisms of reactions involving this compound. nih.govlibretexts.org By comparing the rates of reaction of the normal substrate with its isotopically labeled counterpart (a kinetic isotope effect or KIE), researchers can infer whether a specific C-H bond is broken in the rate-determining step of the reaction. libretexts.org
Studies on the racemization of phenylglycine have shown that the rate constant for tritium exchange is essentially identical to the rate of racemization at different temperatures. lookchem.com This finding supports a mechanism involving a carbanion-type intermediate and argues against a concerted push-pull mechanism where the rates of racemization and tritium incorporation would differ. lookchem.com
In platinum-catalyzed hydrogen isotope exchange reactions, potassium tetrachloroplatinate(II) (K₂PtCl₄) has been proven to be an efficient homogeneous catalyst for the deuterium and tritium exchange of the aromatic hydrogens of phenylglycine in an acidic medium (D₂O/DCl or THO). akjournals.comakjournals.comakjournals.com The exchange on the aromatic ring proceeds via an electrophilic substitution mechanism, involving the reversible formation of a π-complex between the platinum(II) catalyst and the aromatic ring. akjournals.comakjournals.com The reaction conditions significantly influence the extent of deuteration. For example, at 100°C (373 K), nearly complete replacement of aromatic hydrogens with deuterium was achieved after 72 hours. akjournals.comakjournals.com The exchange at the alpha position of the aliphatic chain was found to be very rapid in the 80-100°C temperature range. akjournals.com
The following table presents data on the deuteration of phenylglycine in the presence of K₂PtCl₄, illustrating the effect of temperature and time on the degree of hydrogen exchange.
| Temperature (K) | Time (h) | Degree of Deuteration (Aromatic Ring) | Reference(s) |
| 353 | 26 | Partial | akjournals.com |
| 353 | 76 | Increased | akjournals.com |
| 373 | 6 | Partial | akjournals.com |
| 373 | 24 | Increased | akjournals.com |
| 373 | 52 | High | akjournals.com |
| 373 | 72 | Nearly complete | akjournals.comakjournals.com |
| 403 | 5.5 | Partial | akjournals.com |
| 403 | 24 | Nearly complete | akjournals.com |
In enzymatic systems, deuterium isotope effects provide crucial insights into catalytic mechanisms. For the reaction of D-amino acid oxidase with phenylglycine, a primary deuterium isotope effect of approximately 6 was observed for the substrate dehydrogenation step (k₂) when the α-hydrogen was replaced by deuterium ([α-²H]phenylglycine). nih.govresearchgate.netd-nb.info This large KIE indicates that the cleavage of the α-C-H bond is a rate-limiting step in the enzyme's reductive half-reaction. nih.govresearchgate.net Furthermore, a solvent deuterium isotope effect of ~2.8 was observed for [α-¹H]phenylglycine and ~5 for [α-²H]phenylglycine. nih.govresearchgate.net The multiplicative nature of the primary and solvent isotope effects is consistent with a highly concerted process and a symmetric transition state for the dehydrogenation step. nih.govresearchgate.netd-nb.info
The table below summarizes the kinetic isotope effects observed in the D-amino acid oxidase-catalyzed reaction of phenylglycine.
| Parameter | [α-¹H]phenylglycine (s⁻¹) | [α-²H]phenylglycine (s⁻¹) | Isotope Effect (kH/kD) | Reference(s) |
| k₂ (Substrate Dehydrogenation) | 28.8 | 4.6 | ~6 | nih.govresearchgate.netd-nb.info |
| k₋₂ (Reverse Reaction) | 4.2 | 0.9 | ~4.7 | nih.govresearchgate.net |
| Turnover (Vmax) | - | - | ~3.9 | nih.govresearchgate.netd-nb.info |
| Solvent Isotope Effect on Turnover | - | - | ~1.6 | nih.govresearchgate.netd-nb.info |
| Solvent Isotope Effect on Reduction | ~2.8 | ~5 | - | nih.govresearchgate.net |
These studies demonstrate the indispensable role of isotope exchange experiments in detailing the reaction pathways and transition state structures in both chemical and enzymatic reactions involving this compound.
Computational and Theoretical Chemistry of Potassium Phenylglycine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic properties and reaction pathways of potassium phenylglycine, focusing primarily on the behavior of the phenylglycinate anion.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecular systems. For the phenylglycinate anion, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G**, provide detailed insights into its geometry and electronic properties. nih.gov These calculations are crucial for understanding how the anion interacts with its environment, such as a potassium cation or solvent molecules.
DFT studies on related systems, like the adsorption of phenylglycine on a copper surface, reveal that the interaction is dominated by covalent bonds, highlighting the reactivity of the molecule. aps.org When studying anions, the choice of the DFT functional is critical, as some functionals have difficulty modeling unstable organic anions. rsc.orgarxiv.org For organic anions, hybrid GGA functionals like B3PW91 and M06 have been shown to perform well in predicting electron affinities. rsc.org In cases where anions are unstable, solvation models like the IEFPCM model can be employed to achieve stabilization and obtain more accurate results. rsc.org
| Functional Class | Recommended Functional | Application | Mean Absolute Deviation (MAD) |
|---|---|---|---|
| Pure GGA | BPW91 | Electron Affinities | N/A |
| Hybrid GGA | B3PW91 | Electron Affinities | < 0.13 V (for redox potentials) |
| Meta-GGA | M06 | Electron Affinities | N/A |
| Hybrid GGA | PBE0 | Redox Potentials in Solution | < 0.13 V |
This table summarizes the performance of various DFT functionals in calculating properties of organic anions, which is relevant for the phenylglycinate anion. rsc.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine energetic profiles and analyze transition states. uoc.gr For systems involving potassium ions and amino acids like glycine (B1666218), ab initio calculations have been used to determine bond dissociation energies and understand the forces driving the interaction. rsc.org These methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)), can provide benchmark-quality data on the interaction energies between the potassium ion and the phenylglycinate anion. rsc.orgfrontiersin.org
The analysis of phenylglycine conformers has been successfully carried out by comparing experimental data with ab initio calculated rotational and quadrupole coupling constants, allowing for unequivocal identification of different spatial arrangements. nih.gov Such calculations are vital for understanding the stability of different conformers, which are often stabilized by intramolecular hydrogen bonds. nih.gov However, for unstable anions, standard ab initio methods like MP2 and CCSD(T) can sometimes fail to provide accurate results unless specific techniques are used to handle the unbound electron. rsc.org Modern approaches combine ab initio methods with artificial intelligence to create machine learning force fields, enabling the simulation of large biomolecules with high accuracy and efficiency, which could be applied to study the interaction of phenylglycine with proteins or other biological systems. nih.gov
Molecular orbital theory provides a framework for understanding the chemical reactivity of molecules. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. ossila.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy gap between the HOMO and LUMO can be used to predict a molecule's bioactivity and stability. researchgate.netresearchgate.net
For the phenylglycinate anion, the HOMO would be associated with its ability to act as a nucleophile. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. In a substitution reaction, the non-bonding orbital of a nucleophilic anion would be the HOMO, and it would interact with the antibonding sigma star (σ*) orbital (the LUMO) of the electrophile. youtube.com DFT calculations are commonly used to compute the energies and shapes of these frontier orbitals. ossila.comresearchgate.net
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Represents the ability to donate electrons (nucleophilicity). ossila.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. ossila.com | Represents the ability to accept electrons (electrophilicity). ossila.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. f1000research.com These simulations provide a detailed view of the dynamic behavior of this compound in different environments.
The behavior of this compound in a solvent is a dynamic process involving constant interactions between the solute and solvent molecules. MD simulations are used to study these solvation dynamics. For instance, simulations of phenylglycine-derived chiral stationary phases in solvents like hexane (B92381) and 2-propanol show how the solvent composition affects the orientation of the molecule and the formation of hydrogen bonds. nih.gov
Simulations of glycine with potassium and sodium ions in water reveal that cations coordinate with the carboxylate group of the amino acid. f1000research.com Specifically, potassium ions were found to spend a significant amount of time in close proximity to the carboxylate group, though less time than sodium ions. f1000research.com The study of solvation dynamics on a broader scale involves understanding how the solvent structure reorganizes around a solute following electronic excitation, a process that can be monitored experimentally and simulated using advanced theoretical models. rsc.orguni-halle.de The failure of linear response approximations in many polar and ionic liquids suggests that explicit simulations are often necessary to capture the complexity of these interactions accurately. rsc.org
| Cation | Coordination State | Percentage of Simulation Time | Coordination Distance (C-Me⁺) |
|---|---|---|---|
| Na⁺ | (m) state - closer | 21% | 0.28 nm |
| Na⁺ | (l) state - further | 30% | 0.34 nm |
| K⁺ | (m) state - closer | 8% | N/A |
| K⁺ | (l) state - further | 18% | N/A |
This table, based on MD simulations of glycine, illustrates the different coordination behaviors of Na⁺ and K⁺ ions, which provides insight into how the potassium ion in this compound might behave in solution. f1000research.com
Phenylglycine is a flexible molecule that can adopt various three-dimensional shapes or conformations through the rotation around its single bonds. fiveable.me Conformational analysis investigates these different spatial arrangements and their relative energies. Studies on neutral phenylglycine have identified multiple stable conformers stabilized by various intramolecular hydrogen bonds, such as N-H···O=C and O-H···N interactions. nih.gov
Prediction and Interpretation of Spectroscopic Signatures
Computational methods are instrumental in elucidating the spectroscopic signatures of this compound. Techniques such as Density Functional Theory (DFT) allow for the accurate prediction of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra, which are crucial for structural validation and characterization.
The vibrational characteristics of potassium DL-phenylglycinate have been meticulously investigated through a combination of experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical calculations. uni.wroc.plresearchgate.netresearchgate.net Computational models, specifically using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,2p) basis set, have been employed to simulate the vibrational spectra of the phenylglycine anion and the potassium phenylglycinate salt. researchgate.net
These theoretical predictions are fundamental for the detailed assignment of the observed vibrational bands. The interpretation relies heavily on the calculated Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like stretching, bending, or torsion) to each normal vibrational mode. researchgate.netresearchgate.net This approach allows for a precise assignment of spectral features to specific molecular motions.
For instance, the calculations confirm that the nitrogen atom of the amino group is involved in hydrogen bonding, which significantly influences its vibrational frequencies. researchgate.net The difference between the asymmetric and symmetric NH2 stretching wavenumbers is a key indicator of this interaction. researchgate.net Theoretical models have been developed for both the isolated phenylglycine anion and for crystalline structures, such as potassium DL-phenylglycinate, to account for intermolecular interactions within the crystal lattice. researchgate.netresearchgate.net
Below is a table summarizing some key calculated and experimental vibrational frequencies for potassium DL-phenylglycinate, along with their assignments based on PED analysis.
| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment (Based on PED) |
|---|---|---|---|---|
| ν(NH₂) asym | 3354 | 3355 | 3360 | Asymmetric NH₂ stretching |
| ν(NH₂) sym | 3265 | 3267 | 3275 | Symmetric NH₂ stretching |
| ν(CH) arom | 3058 | 3060 | 3065 | Aromatic C-H stretching |
| ν(COO⁻) asym | 1595 | - | 1605 | Asymmetric COO⁻ stretching |
| ν(COO⁻) sym | 1408 | 1410 | 1415 | Symmetric COO⁻ stretching |
| δ(NH₂) | 1615 | - | 1620 | NH₂ scissoring |
| Ring (ν(CC)) | 1495 | 1496 | 1498 | Phenyl ring C-C stretching |
Note: The calculated values are based on DFT B3LYP/6-311++G(2d,2p) level of theory for the potassium DL-phenylglycinate model. Experimental values are for the crystalline solid. Dashes indicate where data is not prominent or reported. Data is compiled from findings in Ilczyszyn et al., 2009. researchgate.netresearchgate.netresearchgate.net
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for the validation of molecular structures. nih.gov For this compound, this involves calculating the ¹H and ¹³C chemical shifts and comparing them with experimental data. The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.govrsc.org
While extensive theoretical studies on the vibrational spectra of potassium phenylglycinate are available, detailed publications of its predicted NMR chemical shifts are scarce. However, the principles of computational NMR spectroscopy allow for a robust estimation of the factors influencing these shifts. The chemical shift of a given nucleus is highly sensitive to its local electronic environment, which is affected by through-bond and through-space interactions. nrel.gov
For the phenylglycine anion, the key determinants of the ¹H and ¹³C chemical shifts would be:
The Phenyl Group: The aromatic ring creates distinct regions of shielding and deshielding. Protons and carbons directly part of the ring will have characteristic shifts in the aromatic region of the spectrum.
The α-Carbon: This is a chiral center, and its chemical shift, along with the shift of the directly attached proton, is sensitive to the nature of the substituents (phenyl, amino, and carboxylate groups).
The Carboxylate Group (-COO⁻): The carbon of the deprotonated carboxyl group is typically deshielded and appears at a characteristic downfield position in the ¹³C NMR spectrum.
The presence of the potassium (K⁺) counter-ion in the solid state introduces additional complexity. The electrostatic interaction between the negatively charged carboxylate group and the positive potassium ion will influence the electron distribution throughout the molecule, thereby affecting the chemical shifts of all nuclei, albeit to varying degrees. Computational models for solid-state NMR must account for these crystal packing and intermolecular effects to achieve high accuracy. researchgate.net
The table below outlines the expected influences on the ¹H and ¹³C NMR chemical shifts for different parts of the this compound molecule, which would be the focus of a DFT-GIAO computational study for its structural validation.
| Nucleus | Atom(s) | Primary Influencing Factors on Chemical Shift |
|---|---|---|
| ¹H | Aromatic Protons (C₆H₅) | Anisotropic effect of the aromatic ring current; electronic effects of the amino-acid side chain. |
| ¹H | α-Proton (α-CH) | Electronegativity of adjacent N and C=O group; spatial orientation relative to the phenyl ring. |
| ¹H | Amino Protons (NH₂) | Hydrogen bonding (inter- and intramolecular); solvent environment; rate of proton exchange. |
| ¹³C | Aromatic Carbons (C₆H₅) | Hybridization state; substitution effects from the side chain. |
| ¹³C | α-Carbon (α-CH) | Hybridization state; influence of adjacent electronegative N and carboxylate group. |
| ¹³C | Carboxylate Carbon (COO⁻) | Hybridization state; strong deshielding effect of oxygen atoms; interaction with K⁺ counter-ion. |
Accurate prediction of these shifts requires high-level computational models that properly account for molecular conformation, and in the case of solid-state predictions, the entire crystal unit cell. researchgate.netmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of potassium phenylglycine in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Dynamic NMR (DNMR) is a powerful technique used to study molecules that undergo chemical exchange processes on a timescale accessible to NMR experiments (typically 10⁻¹ to 10⁻⁹ seconds). slideshare.net For potassium phenylglycinate, DNMR can be employed to investigate several dynamic phenomena, including conformational changes and proton exchange.
Molecular motion, such as the rotation around single bonds, can lead to different conformations (rotamers). If the rotation is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature increases, the rate of rotation increases. This leads to the broadening of signals and their eventual coalescence into a single, time-averaged signal. youtube.comumn.edu The temperature at which the signals merge is known as the coalescence temperature, which can be used to calculate the energy barrier for the rotational process. umn.edu Studies on phenylglycine and its derivatives have shown that they exist in various conformational states. nih.govcopernicus.org For instance, quantum mechanical and molecular dynamics studies on model dipeptides of phenylglycine have revealed degenerate conformational states stabilized by non-covalent interactions. nih.gov DNMR would allow for the experimental determination of the energy barriers between these conformers in solution.
Proton exchange, particularly of the amine (-NH₂) and carboxylate (-COO⁻) protons (or the corresponding acid form), is another process amenable to DNMR studies. The rate of this exchange is often pH and temperature-dependent. Variable temperature (VT) NMR experiments can be used to sharpen broadened resonances of exchangeable protons, providing clearer spectra and kinetic information. umn.edu Exchange spectroscopy (EXSY), a 2D NMR technique, can also be used to identify and quantify chemical exchange between different sites. youtube.com
While a simple one-dimensional ¹H or ¹³C NMR spectrum can be sufficient for the basic identification of this compound, the structural elucidation of more complex derivatives requires multidimensional NMR techniques. These experiments spread the NMR information across two dimensions, resolving overlapping signals and revealing correlations between different nuclei.
For a hypothetical derivative of potassium phenylglycinate, the following 2D NMR experiments would be invaluable:
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the connectivity of the proton network within the phenylglycine moiety.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. It allows for the unambiguous assignment of which proton is attached to which carbon or nitrogen atom.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and heteronuclei (typically over two or three bonds). It is crucial for piecing together the carbon skeleton and identifying connections across quaternary carbons or heteroatoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and three-dimensional conformation of the molecule in solution.
By combining the information from these multidimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structure of complex derivatives.
Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about materials in their solid, crystalline state, making it an excellent tool for studying the polymorphs of potassium phenylglycinate. chem-soc.si Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces, which provide rich structural information. umn.edu
Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain higher resolution spectra. nih.gov Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. chem-soc.si
For potassium phenylglycinate, ssNMR can:
Distinguish Polymorphs: Different crystalline forms of the same compound will have distinct local environments for the atoms, leading to different chemical shifts and line shapes in the ssNMR spectra. This makes ssNMR a powerful tool for identifying and characterizing polymorphs. chem-soc.si
Determine the Number of Molecules in the Asymmetric Unit: If there are multiple, crystallographically distinct molecules in the asymmetric unit, ssNMR will often show a corresponding multiplication of peaks for each unique atomic site.
Probe Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding and other intermolecular contacts, providing insights into the crystal packing.
Furthermore, ³⁹K ssNMR can be used to directly probe the environment of the potassium cation. nih.govhuji.ac.il The ³⁹K nucleus is quadrupolar, and its NMR signal is highly sensitive to the symmetry of its local environment. huji.ac.il Although quadrupolar effects often dominate the spectra, high-field NMR experiments can resolve differences in chemical shifts and quadrupolar coupling constants, providing valuable data on the K⁺ coordination environment in different crystalline forms. nih.gov
Determining the absolute configuration of a chiral molecule like phenylglycine is a critical task. One of the most common NMR methods for this purpose involves the use of chiral derivatizing agents (CDAs). researchgate.netscribd.com A CDA is an enantiomerically pure reagent that reacts with both enantiomers of a chiral substrate to form a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for their distinction. researchgate.net
The process typically involves:
Reacting the racemic or enantiomerically enriched phenylglycine with both the (R)- and (S)-enantiomers of a CDA.
Recording the ¹H NMR spectra of the resulting diastereomeric products.
Comparing the chemical shifts of the protons in the two diastereomers. The differences in chemical shifts (Δδ values) are then analyzed.
A widely used model, such as the one developed for Mosher's acid (MTPA), correlates the sign of the Δδ (δR - δS) values for protons near the chiral center to the absolute configuration of the substrate. illinois.edu
Interestingly, phenylglycine derivatives themselves can be used as CDAs. For example:
Boc-phenylglycine (BPG) has been shown to be an excellent CDA for determining the absolute configuration of α-chiral primary amines. researchgate.netacs.org
Phenylglycine methyl ester (PGME) has been developed as a CDA for determining the absolute configuration of carboxylic acids. illinois.edu
This reciprocal utility highlights the importance of the well-defined stereochemical and conformational properties of the phenylglycine scaffold in the development of NMR methods for stereochemical analysis.
X-ray Diffraction Studies of Potassium Phenylglycinate and its Complexes
The crystal structure of potassium DL-phenylglycinate (PGLYK) has been determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net The analysis provides a detailed picture of the ionic interactions and hydrogen bonding network that defines the solid-state structure. The key structural features are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈KNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
| Temperature of Data Collection | 100 K |
| Potassium (K⁺) Coordination | Each K⁺ ion is surrounded by five oxygen atoms and one nitrogen atom, forming a distorted octahedron. |
| Key Hydrogen Bonds | Intramolecular N–H⋯O hydrogen bond with a length of 2.713(2) Å. |
| Intermolecular N–H⋯π contacts between amino groups and phenyl rings of adjacent molecules. | |
| Molecular Packing | The crystal packing is significantly influenced by the K⁺ coordination and the network of hydrogen bonds, including the N–H⋯π interactions. researchgate.net |
The structure consists of phenylglycine anions and potassium cations. researchgate.net The coordination of the potassium ion by both the carboxylate oxygen atoms and the nitrogen atom of the amino group is a crucial feature of the structure. Furthermore, the presence of both intramolecular hydrogen bonds within the phenylglycinate anion and intermolecular N–H⋯π interactions contributes significantly to the stability of the crystal lattice. researchgate.net This detailed structural information is vital for understanding the physicochemical properties of solid potassium phenylglycinate and for computational modeling studies.
Co-crystallization with Chiral Inducers and Ligands
Co-crystallization is a powerful technique for creating novel solid forms with tailored properties. In the context of this compound, co-crystallization with specific chiral molecules, known as inducers or ligands, can be utilized for chiral resolution and the study of stereospecific interactions. While research may not focus exclusively on the potassium salt, the principles derived from phenylglycine and its derivatives are directly applicable.
(S)-phenylglycine has been effectively used as a chiral auxiliary to resolve racemic mixtures of chiral-at-metal rhodium complexes. rsc.org In this process, the racemic complex reacts with enantiopure (S)-phenylglycine to form diastereomeric mixtures, which can then be separated. rsc.org This demonstrates the capacity of the phenylglycine moiety to induce chirality and form specific crystalline structures based on stereochemical recognition.
The formation of multicomponent crystals, where a chiral molecule like a phenylglycine derivative serves as a host, is driven by the presence of multiple supramolecular synthons within the molecule. mdpi.com These synthons, or reliable recognition motifs, allow for the formation of various binary crystalline complexes with selected guest molecules. mdpi.com The study of such co-crystals provides fundamental insights into molecular recognition processes. mdpi.com
Supramolecular Interactions in the Solid State
In these systems, protonated phenylglycine molecules can form O-H···Cl type one-dimensional hydrogen bond chains, creating a robust framework. mdpi.com The amino and carboxyl groups of phenylglycine are primary sites for hydrogen bonding, often forming head-to-tail interactions that lead to layered structures. nih.gov Furthermore, the phenyl ring allows for π-π stacking and hydrophobic interactions, which further stabilize the crystal packing. nih.gov The interplay between strong, directional hydrogen bonds and weaker, dispersive forces like van der Waals interactions is critical for the stability of the resulting crystal form. nih.govrsc.org The type and pattern of these supramolecular motifs can be influenced by the presence of co-formers or solvent molecules during crystallization. mdpi.com
| Interaction Type | Participating Groups | Significance in Crystal Structure |
| Hydrogen Bonding | Amino group (N-H), Carboxyl group (C=O, O-H), Potassium ion interactions | Directs molecular assembly into chains or layers, crucial for crystal stability. nih.govmdpi.com |
| π-π Stacking | Phenyl rings | Contributes to packing efficiency and stabilization of the lattice. nih.gov |
| Electrostatic Interactions | Potassium ion (K+), Carboxylate group (COO-) | Strong ionic forces that are fundamental to the salt's structure. rsc.org |
| Hydrophobic Interactions | Phenyl rings | Influence the orientation of non-polar groups within the crystal. nih.gov |
Vibrational Spectroscopy (IR and Raman) for Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a non-destructive means to probe molecular structure and monitor chemical reactions in real time.
In Situ IR and Raman Monitoring of Reaction Pathways
In situ Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring crystallization processes and chemical reactions as they occur. acs.orgresearchgate.net This technique can track the temporal evolution of reactants, intermediates, and products, providing critical data for mechanistic understanding and process control. acs.org For instance, the transformation of different polymorphic forms of a compound can be followed in real-time by observing changes in the Raman spectra, which are sensitive to the crystalline phase. researchgate.net
In the context of reactions involving phenylglycine, Raman spectroscopy could be used to monitor the progress of a synthesis or a resolution process. acs.org By building a calibration model, quantitative information on the concentration of different species in the reaction mixture can be obtained. dtu.dk The technique is particularly advantageous for analyzing aqueous media, making it suitable for many biocatalytic conversions. dtu.dk The ability to monitor enantiomeric excess online has been demonstrated in the deracemization of related compounds like N-(2-chlorobenzylidene)phenylglycine amide (NCPA), where Raman spectroscopy could distinguish between the racemic compound and the single enantiomer crystals. acs.org
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) for Surface Studies
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile surface-sensitive technique used for analyzing the molecular composition of samples with minimal preparation. mdpi.com It is particularly useful for studying biological and chemical samples in their native state, including aqueous solutions and solid surfaces. diva-portal.orgmdpi.com The technique works by measuring the infrared spectrum of the thin layer of sample in contact with an ATR crystal. mdpi.com
For this compound, ATR-FTIR can be employed to study surface phenomena, such as its interaction with different materials or its behavior in thin films. diva-portal.org The spectral fingerprints obtained can identify functional groups and their modifications. mdpi.com For example, the characteristic absorption bands for the amine and carboxylate groups, as well as the phenyl ring, can be monitored. In studies of similar biomolecules, ATR-FTIR has been used to investigate structural changes and membrane permeation. diva-portal.org This approach could be applied to monitor reactions occurring at a solid-liquid interface or to characterize surface-adsorbed layers of this compound.
| Technique | Application to this compound | Key Information Obtained |
| In Situ Raman | Real-time monitoring of synthesis or crystallization. | Reaction kinetics, polymorphic transformations, endpoint detection, changes in enantiomeric excess. acs.orgresearchgate.net |
| ATR-FTIR | Analysis of surfaces, thin films, or solid-liquid interfaces. | Surface functional groups, adsorption behavior, structural changes upon interaction with surfaces. mdpi.comdiva-portal.org |
Advanced Mass Spectrometry for Reaction Intermediate Elucidation
Mass spectrometry is an indispensable tool for identifying and structurally characterizing molecules by measuring their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is crucial for identifying unknown compounds, such as reaction intermediates or metabolites, and for confirming the structure of synthesized products. researchgate.net
In the study of phenylglycine derivatives, electrospray ionization (ESI) coupled with HRMS has been used to identify metabolites formed during in vitro incubations with human liver microsomes. acs.org For example, the formation of a hydroxylated metabolite of 3-(N-phenylamino)alanine was confirmed by its accurate mass measurement in negative ion mode. acs.org Similarly, HRMS is routinely used to characterize newly synthesized phenylglycine compounds, where the experimentally measured mass is compared to the calculated mass of the expected ion, providing strong evidence for the proposed structure. mdpi.com This technique is instrumental in elucidating reaction pathways by trapping and identifying transient intermediates that would otherwise be undetectable. acs.org
| Phenylglycine Derivative | Ion | Calculated m/z | Experimental m/z | Reference |
| Methyl 5′-(Bromo)-2′-(iodo)phenylglycinate | [M + H]⁺ | 369.8934 | 369.8931 | mdpi.com |
| Methyl 4′-(Bromo)-2′-(iodo)-phenylglycinate | [M + H]⁺ | 369.8934 | 369.8939 | mdpi.com |
| Methyl N,N-Dimethyl-2′-(iodo)phenylglycinate | [M + H]⁺ | 320.0142 | 320.0142 | mdpi.com |
| 3-(4'-hydroxy-N-phenylamino)alanine | [M - H]⁻ | 195.0771 | 195.0781 | acs.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful and sensitive analytical technique for the investigation of non-covalent interactions in supramolecular chemistry and biochemistry. nih.govnih.gov The "soft" nature of the ESI process allows for the transfer of intact, non-covalently bound complexes from the solution phase to the gas phase with minimal fragmentation, enabling the direct determination of their stoichiometry and providing insights into their relative stabilities. nih.govnih.gov This technique is particularly valuable for studying the interactions between metal ions and organic ligands, such as the formation of complexes involving potassium and phenylglycine.
The principle of ESI-MS involves the creation of a fine spray of charged droplets from a sample solution by applying a strong electric field. researchgate.net As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte molecules, including intact non-covalent complexes. researchgate.net These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z), allowing for the identification of the different species present in the original solution. The stoichiometry of a non-covalent complex can be readily determined from the mass of the detected ion. nih.gov
Research has demonstrated the utility of ESI-MS in characterizing non-covalent complexes that include potassium ions and phenylglycine moieties within larger molecular assemblies. Although studies focusing exclusively on the simple binary complex of potassium and phenylglycine are not extensively detailed in the literature, the principles of its study via ESI-MS can be inferred from research on more complex systems.
For instance, in the study of peptidocalixarenes, which are macrocyclic host molecules, ESI-MS has been employed to analyze their complexation with various alkali-metal cations, including potassium. srce.hr In these experiments, a peptidocalixarene bearing phenylglycine units was shown to form non-covalent complexes with potassium ions in solution. The resulting complex, transferred to the gas phase by ESI, could be detected and its stoichiometry confirmed by its specific m/z value. Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific ion, can provide further structural information and insights into the stability of the non-covalent interaction. srce.hr
Another area where the non-covalent interaction between potassium and phenylglycine-containing species has been observed is in the enantioselective analysis of amino acids. In studies utilizing a chiral copper(II) complex for the differentiation of phenylglycine enantiomers, potassium carbonate was used in the sample solution. rsc.orgnih.gov ESI-MS analysis of these solutions revealed the presence of potassium-adducted ions of the copper-phenylglycine complex. rsc.orgnih.gov The formation of these K-adducted species demonstrates the propensity of the phenylglycine-containing complex to non-covalently bind with potassium ions under the experimental conditions.
The following table summarizes representative findings from studies where non-covalent complexes involving potassium and phenylglycine units were analyzed by ESI-MS.
| Host/Complex System | Observed Potassium-Phenylglycine Interaction | ESI-MS Conditions & Observations | Reference |
| Peptidocalixarene with phenylglycine units | Formation of a complex between the peptidocalixarene and K⁺ ions. | Positive ion mode ESI-MS. The stoichiometry of the non-covalent complex was determined from the m/z value. MS/MS was used to study the fragmentation pathways. | srce.hr |
| Chiral Copper(II) complex with phenylglycine | Formation of a potassium-adducted ion of the copper-phenylglycine complex, e.g., K[CuII(S,S-L)(Phg–2H)]⁺. | ESI-MS analysis in the presence of K₂CO₃. The potassium adducts were detected alongside the primary complex ions. | rsc.orgnih.gov |
Applications in Advanced Organic Synthesis and Catalysis
Potassium Phenylglycine as a Chiral Auxiliary and Ligand Precursor
The chiral nature of phenylglycine makes its potassium salt a valuable precursor for chiral auxiliaries and ligands. These tools are instrumental in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.
Derivatives of phenylglycine are effective chiral auxiliaries for inducing asymmetry in the formation of new carbon-carbon bonds. A notable application is in the diastereoselective Strecker synthesis of α-amino acids. In this reaction, (R)-phenylglycine amide, derived from the phenylglycine scaffold, is used to control the stereochemical outcome. nih.gov The process involves the reaction of an aldehyde or ketone with the chiral auxiliary, followed by the addition of a cyanide source.
A key feature of this method is the in situ crystallization-induced asymmetric transformation. This phenomenon allows for one diastereomer of the resulting α-amino nitrile to selectively precipitate from the solution. nih.govrug.nl The other diastereomer, remaining in solution, can epimerize, eventually converting almost entirely to the less soluble, desired diastereomer. This process leads to exceptionally high diastereomeric ratios (dr > 99:1) and good to excellent isolated yields (76–93%). nih.govacs.org For instance, the reaction involving pivaldehyde can be optimized by adjusting solvents and temperature to achieve a 93% yield with a diastereomeric ratio greater than 99:1. rug.nl
The diastereomerically pure α-amino nitrile intermediate can then be converted into a new, non-proteinogenic amino acid. For example, the intermediate derived from pivaldehyde was successfully transformed into (S)-tert-leucine in 73% yield and with an enantiomeric excess greater than 98%. nih.gov This demonstrates the power of the phenylglycine auxiliary to transfer its chirality effectively to a new molecule.
Table 1: Results of Asymmetric Strecker Synthesis Using (R)-Phenylglycine Amide Auxiliary. Data sourced from Organic Letters, 2001. rug.nlacs.org
Phenylglycine serves as a foundational building block for the design of chiral ligands used in enantioselective metal catalysis. The precise spatial arrangement of a chiral ligand around a metal center is crucial for controlling the stereoselectivity of a catalytic reaction. rsc.org
Recent research has shown that amphiphilic derivatives of L- or D-phenylglycine can self-assemble with metal ions to form chiral nanoribbons. nih.govgoogle.com These supramolecular structures act as "nanozymes" with peroxidase-like activity, capable of catalyzing oxidation reactions with high efficiency and enantioselectivity. nih.gov For example, these nanozymes have been used in the oxidation of 3,4-dihydroxy-L/D-phenylalanine (DOPA). The chirality of the phenylglycine amphiphile dictates the selectivity, with the L-phenylglycine-based nanozyme preferentially oxidizing D-DOPA, and vice-versa. google.com The synergistic effect between the metal ion and the chiral nanostructure is essential for this catalytic performance. nih.gov
The modular nature of ligands derived from amino acids like phenylglycine allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for specific reactions. researchgate.net This approach has been successful in developing catalysts for a wide range of transformations, including hydrogenations and carbon-carbon bond-forming reactions. rsc.org
The structural motifs of amino acids, including phenylglycine, are increasingly being incorporated into the design of organocatalysts and systems that mimic enzyme activity. Organocatalysis relies on small organic molecules to accelerate chemical reactions, often with high stereocontrol.
While direct catalytic applications of this compound in organocatalysis are not extensively documented, its derivatives play a significant role. For instance, the basic and structural properties of phenylglycine analogues are relevant in the development of peptidic and peptidomimetic drugs, such as inhibitors for the dengue virus protease. nih.gov The specific arrangement of substituents on the phenylglycine side chain significantly influences inhibitory activity and selectivity. nih.gov
In the field of enzyme mimicry, phenylglycine derivatives contribute to the construction of synthetic catalysts that emulate the function of natural enzymes. For example, D-phenylglycine is a key starting material for producing semisynthetic antibiotics. researchgate.net Multi-enzyme cascade systems, sometimes housed in whole-cell biocatalysts, have been developed for the efficient production of L-phenylglycine from other biobased amino acids, showcasing the integration of biocatalysis with synthetic chemistry. acs.org
Role in Non-Proteinogenic Amino Acid and Peptide Synthesis Research
Phenylglycine itself is a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids encoded by the standard genetic code. Its unique structure makes it a valuable component in peptide research and a starting point for the synthesis of other novel amino acids.
The synthesis of novel, non-proteinogenic amino acids is crucial for developing new pharmaceuticals and biochemical tools. Phenylglycine-based chiral auxiliaries provide a robust platform for the stereocontrolled synthesis of these complex molecules. luxembourg-bio.comrsc.org
As detailed previously (Section 6.1.1), the asymmetric Strecker synthesis using (R)-phenylglycine amide is a prime example of a stereocontrolled method for producing new α-amino acids. nih.govacs.org The high diastereoselectivity, driven by the chiral auxiliary and crystallization-induced asymmetric transformation, ensures that the newly created stereocenter has a defined configuration. rug.nlnih.gov This methodology provides access to a variety of α-arylglycines and other unnatural amino acids with high enantiomeric purity. semanticscholar.org The ability to predetermine the configuration of new chiral centers is a significant advantage in the synthesis of complex, multi-stereocenter molecules. luxembourg-bio.com
Incorporating phenylglycine into peptide chains using Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge: a high susceptibility to racemization (or epimerization). The hydrogen atom on the α-carbon of phenylglycine is relatively acidic, and it can be easily removed by the basic conditions often used in SPPS, leading to a loss of stereochemical integrity at that position.
Research has shown that the critical step for racemization is the base-catalyzed activation and coupling of the Fmoc-protected phenylglycine residue. The choice of coupling reagent and the base used for activation has a dramatic effect on the level of epimerization. Standard conditions using HATU as the activator and DIPEA as the base can lead to significant racemization. However, this can be largely suppressed by using alternative coupling reagents like DEPBT or COMU, in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP). Under optimized conditions, racemization can be reduced to negligible levels, allowing for the successful synthesis of phenylglycine-containing peptides with high diastereomeric purity.
Table 2: Influence of Coupling Reagents and Bases on Phenylglycine Racemization in SPPS. Data adapted from Liang, C., et al., 2017.
Precursor for Complex Organic Molecule Synthesis
This compound serves as a crucial starting material and intermediate in the synthesis of complex, high-value organic molecules, particularly in the pharmaceutical industry. Its utility stems from the stereochemically important α-amino acid structure bearing a phenyl group, which forms the basis for key structural motifs in various therapeutic agents. The potassium salt form enhances its solubility and handling properties in certain reaction media, facilitating its use in multi-step synthetic pathways.
Synthesis of Polysubstituted Quinolines and Chromones
Following a comprehensive review of scientific literature, no specific applications or detailed research findings directly linking this compound to the synthesis of polysubstituted quinolines and chromones were identified.
Intermediate in the Synthesis of Beta-Lactam Analogues (e.g., Cephalexin (B21000), Ampicillin)
This compound is a key precursor in the industrial production of several semi-synthetic β-lactam antibiotics, most notably cephalexin and ampicillin (B1664943). brieflands.com The D-phenylglycine moiety constitutes the essential acyl side chain of these antibiotics, which is responsible for their antibacterial activity and pharmacological properties. The synthesis of these drugs involves the acylation of a β-lactam nucleus—either 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) for cephalexin or 6-aminopenicillanic acid (6-APA) for ampicillin—with a phenylglycine derivative. researchgate.net
Role in Cephalexin Synthesis:
In the synthesis of cephalexin, D-phenylglycine must be "activated" to facilitate the acylation of the 7-ADCA core. This activation can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: A common chemical route involves the use of a Dane salt, which is a potassium salt of an enamine formed between D-phenylglycine and a β-ketoester like ethyl acetoacetate. google.comepo.org This process, known as the Dane salt coupling reaction, protects the amino group of phenylglycine and activates the carboxyl group for amide bond formation. epo.org One specific method for preparing cephalexin involves creating a mixed anhydride (B1165640) from an L-phenylglycine ethyl Dane potassium salt in a dichloromethane (B109758) solvent, which then reacts with the 7-ADCA nucleus. google.com
Enzymatic Synthesis: This method is gaining prominence as a more environmentally benign alternative to traditional chemical processes. brieflands.comgoogle.com In this approach, an activated phenylglycine derivative, such as D-phenylglycine methyl ester (PGME) or D-phenylglycine amide, is coupled to 7-ADCA. nih.govrsc.orgresearchgate.netnih.gov The reaction is catalyzed by an immobilized enzyme, typically Penicillin G Acylase (PGA). nih.govresearchgate.net While this process does not use this compound directly, the compound is the ultimate precursor for producing the necessary activated esters or amides. The enzymatic process often occurs in an aqueous suspension system, and optimizing factors like substrate concentration and temperature is crucial for maximizing yield and minimizing hydrolysis of the product and reactants. nih.govnih.gov
| Reactant | Role | Synthesis Method |
|---|---|---|
| D-Phenylglycine / this compound | Side-chain precursor | Chemical & Enzymatic |
| 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) | β-Lactam nucleus | Chemical & Enzymatic |
| D-Phenylglycine methyl ester (PGME) | Activated acyl donor | Enzymatic |
| L-Phenylglycine ethyl dane potassium salt | Protected & activated side-chain | Chemical |
Role in Ampicillin Synthesis:
The synthesis of ampicillin follows a similar logic, where the 6-aminopenicillanic acid (6-APA) nucleus is acylated with a D-phenylglycine derivative. brieflands.comgoogle.com
Chemical Synthesis: Traditional chemical methods for producing ampicillin require very low temperatures (-30°C), anhydrous conditions, and the use of toxic chemicals to protect the amino group of phenylglycine during the reaction. brieflands.com
Enzymatic Synthesis: The enzymatic route offers a significant improvement by operating under mild, aqueous conditions without the need for protecting groups. brieflands.com In this kinetically controlled process, an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGME) or D-phenylglycine amide, is used as the acyl donor. google.combiotech-asia.org The enzyme Penicillin G Acylase facilitates the reaction between the acyl donor and the 6-APA nucleus. biotech-asia.org The molar ratio of the phenylglycine derivative to 6-APA is a critical parameter; a lower ratio of the β-lactam nucleus to a higher ratio of the acyl donor has been shown to yield the highest selectivity. google.combiotech-asia.org Researchers have also developed one-pot, two-enzyme cascade systems to produce ampicillin directly from Penicillin G and D-PGME, further streamlining the manufacturing process. nih.gov
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Temperature | Very low (e.g., -30°C) | Mild (e.g., 25°C) |
| Solvent | Anhydrous, often toxic (e.g., dichloromethane) | Aqueous |
| Protecting Groups | Required for phenylglycine amino group | Not required |
| Key Reactants | Protected Phenylglycine, 6-APA | Phenylglycine ester/amide, 6-APA |
| Catalyst | Chemical coupling agents | Immobilized Penicillin G Acylase |
Advanced Analytical Methodologies for Potassium Phenylglycine Research
Chiral Chromatographic Separations for Enantiomeric Purity Assessment
Chiral chromatography is the cornerstone for resolving enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral selector in the mobile phase, leading to their separation.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (% ee) of phenylglycine. heraldopenaccess.usuma.esunife.it The direct analysis of underivatized phenylglycine is often preferred as it eliminates extra derivatization steps which can introduce impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for this purpose due to their compatibility with a wide range of mobile phases and their inherent ability to interact with ionic compounds like amino acids. sigmaaldrich.comnih.gov
Research has shown that the retention and separation selectivity of phenylglycine enantiomers on a teicoplanin-based column can be significantly influenced by the concentration of organic modifiers like methanol (B129727) or ethanol (B145695) in the aqueous mobile phase. nih.gov Another effective approach involves using a chiral crown ether as a mobile phase additive with a standard octadecylsilane (B103800) (ODS) column, which also achieves enantiomeric separation. researchgate.net Studies have successfully used a Crownpak CR (+) column to separate phenylglycine and phenylglycine amide enantiomers, providing clear baseline resolution. frontiersin.org
The D-enantiomer is consistently retained more strongly than the L-enantiomer on macrocyclic glycopeptide CSPs, a characteristic linked to the antibiotic mechanism of molecules like teicoplanin, which selectively bind to D-alanine residues in bacterial cell walls. sigmaaldrich.com HPLC coupled with a diode-array detector (DAD) has also been instrumental in studying the spontaneous oscillatory chiral conversion of phenylglycine in solution. nih.gov
Table 1: HPLC Methods for Phenylglycine Enantioseparation
| Chiral Stationary Phase (CSP) / Column | Mobile Phase | Key Findings |
|---|---|---|
| Teicoplanin-based (Chirobiotic T) | Aqueous-organic mixtures (e.g., water/methanol or water/ethanol) | Increased organic modifier concentration enhances retention and selectivity. The D-enantiomer is more strongly retained. sigmaaldrich.comnih.gov |
| Crownpak CR (+) | Aqueous perchloric acid | Baseline separation of (R)- and (S)-phenylglycine with retention times of 4.9 and 16.2 minutes, respectively. frontiersin.org |
| ODS Column with Chiral Crown Ether | Methanol-water solution with perchloric acid and chiral crown ether | Demonstrates separation of phenylglycine enantiomers by forming temporary diastereomeric complexes. researchgate.net |
| Phenylglycine-based (π-acceptor) | Varies; suitable for compounds with π-basic groups | Covalently bonded phenylglycine acts as a chiral selector for a range of aromatic compounds. registech.com |
Gas Chromatography (GC) is a powerful tool for monitoring chemical reactions, but its application to non-volatile amino acids like phenylglycine requires a derivatization step to convert the analyte into a volatile form. This process typically involves esterification of the carboxylic acid group and acylation of the amino group.
Once derivatized, GC can be used to track the progress of synthetic routes, such as the Strecker synthesis of phenylglycine from benzaldehyde (B42025), cyanide, and ammonia (B1221849). frontiersin.org By taking aliquots from the reaction mixture over time, derivatizing them, and analyzing them by GC, chemists can monitor the consumption of reactants and the formation of products and intermediates. frontiersin.orgrsc.org When coupled with a mass spectrometer (GC-MS), this technique not only quantifies the components but also provides structural information, confirming the identity of the species present in the reaction mixture. nih.govnih.gov This hyphenated approach is invaluable for optimizing reaction conditions, identifying byproducts, and ensuring the desired chemical transformation is proceeding efficiently.
Supercritical Fluid Chromatography (SFC) has emerged as a compelling alternative to HPLC for chiral separations, offering advantages in speed and reduced consumption of organic solvents. chromatographyonline.com The technique typically uses supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an organic solvent like methanol. nih.govelsevierpure.com
Polysaccharide-based CSPs are among the most popular and effective for enantioselective SFC. researchgate.net Research has demonstrated that columns based on cellulose (B213188) (3,5-dichlorophenylcarbamate) show broad chiral recognition ability, successfully providing baseline resolution for the enantiomers of numerous underivatized amino acids, including phenylglycine. researchgate.net Another effective stationary phase utilizes an optically active crown ether, which has been used to separate 18 proteinogenic amino acid enantiomers within 6.5 minutes. nih.govelsevierpure.com The unique solvating properties of supercritical fluids can lead to different chiral recognition mechanisms compared to HPLC, sometimes resulting in different elution orders for the enantiomers, making SFC a complementary technique. chromatographyonline.com
Table 2: SFC Conditions for Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase System | Typical Performance Metrics |
|---|---|---|
| Cellulose (3,5-dichlorophenylcarbamate)-based | Supercritical CO₂ with organic modifier (e.g., Methanol) | Provides baseline resolution for a wide range of underivatized amino acids. researchgate.net |
| CROWNPAK CR-I(+) (Crown Ether) | Supercritical CO₂ with Methanol/Water and Trifluoroacetic Acid | Separation of 17 amino acid enantiomers achieved in under 1 minute with resolution ≥ 1.5. nih.govelsevierpure.com |
Capillary Electrophoresis for Analytical Research
Capillary electrophoresis (CE) offers exceptionally high separation efficiency, short analysis times, and minimal consumption of samples and reagents, making it a valuable "green" alternative to chromatographic methods. mdpi.commdpi.com
In Chiral Capillary Zone Electrophoresis (CZE), enantiomeric separation is achieved by adding a chiral selector directly to the background electrolyte (BGE). mdpi.com This approach is highly flexible, as different selectors can be easily tested. For amino acids like phenylglycine, common chiral selectors include cyclodextrins, macrocyclic antibiotics (such as vancomycin), and chiral crown ethers. mdpi.comresearchgate.net
The fundamental principle of separation relies on the formation of transient, diastereomeric complexes between the phenylglycine enantiomers and the chiral selector. Differences in the stability and electrophoretic mobility of these complexes lead to different migration times for the R- and S-enantiomers, resulting in their separation. chromatographyonline.com While phenylglycine itself can be separated, derivatives like (R)-(-)-N-(3,5-dinitrobenzoyl)-alpha-phenylglycine have also been successfully employed as chiral selectors in the BGE to resolve the enantiomers of other compounds. nih.gov
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for analyzing potassium phenylglycine in complex matrices. asdlib.orgijarnd.comnih.gov These methods provide a level of specificity and sensitivity that is often unachievable with a single technique.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. saspublishers.com In this technique, an HPLC system separates the components of a mixture, which are then introduced into a mass spectrometer. The MS serves as a highly sensitive and selective detector, capable of determining the molecular weight of the eluting compounds. nih.gov Furthermore, by inducing fragmentation of the parent ion (in a technique known as tandem mass spectrometry or MS/MS), a unique fragmentation pattern is generated, which acts as a chemical fingerprint for structural confirmation. nih.govomicsonline.org This is particularly useful for definitively identifying phenylglycine in complex samples such as biological fluids or reaction mixtures without ambiguity. uni-muenchen.de
A novel mass spectrometric kinetic method has also been developed for the rapid and accurate chiral quantification of phenylglycine mixtures. This method involves generating transition-metal-bound complex ions in an electrospray ionization source and then subjecting them to collision-induced dissociation. The ratio of the competitive dissociation rates is directly related to the enantiomeric composition of the mixture, allowing for precise determination of enantiomeric excess. nih.gov
GC-MS and LC-MS in Reaction Monitoring and Product Identification (Research Context)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools that provide both separation and identification capabilities, making them indispensable in the research context for monitoring chemical reactions and identifying products and impurities.
In the synthesis of this compound, which typically involves the reaction of phenylglycine with a potassium salt base, monitoring the reaction progress is critical to optimize yield and minimize byproduct formation. Due to the polar and non-volatile nature of amino acids and their salts, direct analysis by GC-MS requires a derivatization step to increase volatility. A common approach involves the conversion of the amino acid to a more volatile ester, for instance, through reaction with propyl chloroformate, followed by GC-MS analysis. nih.gov This allows for the separation and quantification of unreacted phenylglycine over time.
Reaction Monitoring with GC-MS:
A hypothetical reaction to produce this compound could be monitored as follows: researchers would periodically withdraw aliquots from the reaction mixture. These samples would then be derivatized to make the phenylglycine component amenable to gas chromatography. The derivatized samples are then injected into the GC-MS. The decrease in the peak corresponding to the derivatized phenylglycine and the emergence of peaks related to byproducts can be tracked over time. This provides valuable kinetic data and helps in determining the optimal reaction endpoint.
Product and Impurity Identification with LC-MS:
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is exceptionally well-suited for the analysis of polar compounds like this compound without the need for derivatization. sciex.com It is the preferred method for identifying the final product and any potential impurities. The presence of impurities can significantly impact the safety and efficacy of the final drug product. researchgate.net In the context of synthetic peptide drugs, which share chemical similarities with amino acid salts, LC-MS/MS is critical for characterizing the impurity profile. lcms.cz
For this compound, a reversed-phase LC method could be developed to separate the main compound from potential impurities such as unreacted starting materials, diastereomers, or byproducts from side reactions. mtc-usa.com The mass spectrometer would then provide mass-to-charge ratio (m/z) information for each separated component. High-resolution mass spectrometry can yield the elemental composition, and MS/MS fragmentation patterns can elucidate the chemical structure of these impurities. researchgate.net
Below is a hypothetical data table illustrating the kind of information that could be generated during LC-MS analysis of a this compound synthesis batch.
| Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Relative Abundance (%) |
| 2.5 | 152.0705 | Phenylglycine | 1.2 |
| 4.8 | 190.0471 | This compound | 98.5 |
| 5.2 | 303.1318 | Phenylglycine Dimer | 0.3 |
This interactive table showcases a simplified representation of LC-MS data for a hypothetical this compound sample, highlighting the principal component and potential impurities.
Chemometrics-Based Spectroscopic Analysis for Potassium Quantification (Methodological Development)
While atomic spectroscopy methods are traditionally used for elemental analysis, vibrational spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy, when coupled with chemometric models, offer a rapid, non-destructive alternative for quantifying components like potassium in a pharmaceutical product. nih.govijpsjournal.com Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. ijsr.net
Methodological Approach:
The development of a chemometric method for quantifying potassium in this compound would involve several key steps. Firstly, a set of calibration samples with known, varying concentrations of this compound would be prepared. These samples should encompass the expected range of concentrations in the actual product.
Next, spectroscopic data (e.g., NIR or Raman spectra) would be collected for each calibration sample. nih.govresearchgate.net Vibrational spectroscopy can be sensitive to the interactions between the potassium ion and the phenylglycine molecule. nih.gov These spectral data, which are often complex and contain overlapping signals, are then analyzed using multivariate chemometric models.
Partial Least Squares (PLS) regression is a commonly employed algorithm for this purpose. longdom.org PLS regression builds a predictive model by correlating the spectral variations with the known potassium concentrations in the calibration set.
Validation and Application:
The robustness and accuracy of the developed PLS model must be rigorously validated. This is typically done using an independent set of validation samples that were not used in the initial model building. Key performance metrics include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²), which indicates how well the model's predictions correlate with the actual values. A similar approach has been successfully used to determine sodium and potassium content in food products using NIR spectroscopy. mdpi.comnih.gov
The following table illustrates a hypothetical validation dataset for a chemometric model developed for potassium quantification in this compound.
| Sample ID | Reference K+ (%) (by ICP-AES) | Predicted K+ (%) (by NIR-PLS) | Residual (%) |
| VAL-01 | 19.5 | 19.4 | -0.1 |
| VAL-02 | 19.8 | 19.9 | +0.1 |
| VAL-03 | 20.1 | 20.0 | -0.1 |
| VAL-04 | 20.5 | 20.6 | +0.1 |
| VAL-05 | 20.9 | 20.8 | -0.1 |
This interactive table presents a hypothetical validation of a Near-Infrared (NIR) chemometric model for potassium quantification, comparing the predicted values against a reference method.
Once validated, this chemometrics-based spectroscopic method can be implemented for routine quality control, offering a significant advantage in terms of speed and efficiency over traditional elemental analysis techniques.
Biochemical Transformations and Biological System Interactions in Vitro and Non Human Focus
Enzymatic Biotransformations of Phenylglycine and its Derivatives
The enzymatic transformation of phenylglycine and its precursors is a significant area of research, particularly for the production of enantiomerically pure forms of this non-proteinogenic amino acid, which are valuable building blocks for pharmaceuticals. Various classes of enzymes, including nitrilases, hydrolases, oxidases, dehydrogenases, and racemases, have been investigated for their ability to catalyze specific reactions in the synthesis and modification of phenylglycine.
Nitrilase-Mediated Conversions and Hydrolase Applications
Nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84) are key enzymes in the conversion of α-aminonitriles, such as phenylglycinonitrile, to the corresponding α-amino acids or amides. This route is particularly attractive as it can be coupled with the chemical Strecker synthesis of the nitrile, creating a chemoenzymatic process.
A notable application is the use of nitrilase variants from Pseudomonas fluorescens EBC191 expressed in Escherichia coli. These biocatalysts can convert racemic phenylglycinonitrile (rac-PGN) into enantiomerically enriched phenylglycine (PGA) or phenylglycine amide (PGAA). Some nitrilase muteins exhibit high (R)-specificity, allowing for the synthesis of (R)-phenylglycine with an enantiomeric excess (ee) of ≥ 95% and yields up to 81%. This high yield is indicative of a dynamic kinetic resolution (DKR), where the unreacted (S)-phenylglycinonitrile racemizes in situ under alkaline conditions, allowing for a theoretical yield of 100% of the desired enantiomer.
The product specificity of the nitrilase can be engineered. For instance, the Ala165Phe mutein of the P. fluorescens nitrilase preferentially produces phenylglycine (97%) over the amide (3%), whereas the Trp188Lys mutein favors the formation of the amide. This allows for the targeted synthesis of either the amino acid or the amino amide, both of which are valuable chiral synthons.
Hydrolases, specifically amidases (EC 3.5.1.4) or aminopeptidases, can also be employed in these pathways. For example, the combination of an (S)-specific amide-forming nitrilase with a highly enantioselective aminopeptidase (B13392206) (PepA) in E. coli enables the production of (S)-phenylglycine with very high enantiomeric excess. The nitrilase first converts the nitrile to (S)-phenylglycine amide, which is then hydrolyzed by the aminopeptidase to (S)-phenylglycine. Similarly, hydantoinases (dihydropyrimidinases, EC 3.5.2.2) are used to hydrolyze 5-phenylhydantoin (B13835) to N-carbamoyl-D-phenylglycine, which can then be converted to D-phenylglycine.
| Enzyme System | Host Organism | Primary Product | Enantiomeric Excess (ee) | Key Feature |
|---|---|---|---|---|
| (R)-specific nitrilase variant | E. coli JM109ΔpepA | (R)-Phenylglycine | ≥ 95% | Dynamic Kinetic Resolution |
| Amide-forming nitrilase variant + Aminopeptidase PepA | E. coli JM109 | (S)-Phenylglycine | High | Sequential enzymatic conversion |
| Nitrilase from Pseudomonas aeruginosa 10145 | Pseudomonas aeruginosa | D-Phenylglycine | > 95% | Whole-cell biocatalysis |
Amine Oxidases and Dehydrogenases Acting on Phenylglycine
Amine oxidases and dehydrogenases are instrumental in both the synthesis and degradation of phenylglycine through oxidative deamination and reductive amination reactions.
D-amino acid oxidase has been shown to catalyze the oxidative deamination of p-hydroxy-D-phenylglycine. This reaction proceeds through the formation of a p-quinoid enamine intermediate.
In the realm of synthesis, multi-enzyme cascades involving dehydrogenases have been engineered for the production of L-phenylglycine. One such cascade utilizes an L-amino acid deaminase (LAAD) from Proteus mirabilis, a hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, and an (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida. In this pathway, a starting amino acid is deaminated, converted through several intermediates, and finally aminated to yield L-phenylglycine. A rate-limiting step in this cascade was identified as the final transamination. To overcome this, leucine (B10760876) dehydrogenase (LeuDH) from Bacillus cereus was successfully used, achieving a near-quantitative conversion of the precursor to L-phenylglycine.
Another notable enzyme is a newly identified amino acid dehydrogenase from Bacillus clausii (BcAADH). This enzyme demonstrates broad substrate specificity and can catalyze the reductive amination of benzoylformic acid to L-phenylglycine with high efficiency. When coupled with a glucose dehydrogenase for cofactor regeneration, this system can convert high concentrations of the keto acid to L-phenylglycine with an enantiomeric excess greater than 99.9%.
| Enzyme | Source Organism | Reaction Type | Substrate | Product |
|---|---|---|---|---|
| Leucine Dehydrogenase (LeuDH) | Bacillus cereus | Reductive Amination | Benzoylformic acid | L-Phenylglycine |
| Amino Acid Dehydrogenase (BcAADH) | Bacillus clausii | Reductive Amination | Benzoylformic acid | L-Phenylglycine |
| (S)-Mandelate Dehydrogenase (SMDH) | Pseudomonas putida | Oxidation | (S)-Mandelate | Benzoylformic acid |
Racemases and Epimerases in Chiral Interconversion Mechanisms
Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other α-amino acids due to the direct attachment of the bulky aromatic ring to the α-carbon, which can stabilize the carbanion intermediate formed upon deprotonation. nih.gov While dedicated phenylglycine racemases are not extensively documented, other enzymatic systems can achieve chiral interconversion.
A prime example is the D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri ST-201. scielo.br This enzyme exhibits a unique "stereo-inverting" characteristic. It catalyzes the reversible transamination between L-glutamic acid and benzoylformate to produce D-phenylglycine and α-ketoglutarate. scielo.br This is mechanistically significant as the amino donor (L-glutamate) and the amino acid product (D-phenylglycine) have opposite stereochemistry. scielo.br This single enzyme effectively allows for the conversion of an L-amino acid pool into a D-amino acid product, bypassing the need for a separate racemase. The enzyme is highly specific for D-phenylglycine and D-4-hydroxyphenylglycine as the amino donors in the reverse reaction and utilizes 2-oxoglutarate as the exclusive amino group acceptor. scielo.br
In engineered pathways, racemases are sometimes included to facilitate dynamic kinetic resolutions. For instance, a mandelate (B1228975) racemase can be used to convert a racemic mixture of mandelic acid into a single enantiomer, which is then oxidized by a dehydrogenase to phenylglyoxylate (B1224774), a direct precursor for enzymatic amination to phenylglycine. This highlights the role of racemases in feeding a single chiral intermediate into a downstream pathway from a racemic starting material.
Metabolite Research in Model Organisms (Non-human, Mechanistic)
Phenylglycine Catabolism in Microorganisms
Detailed pathways for the complete catabolism of phenylglycine in microorganisms are not as extensively characterized as its biosynthetic routes. However, evidence from various studies suggests that microorganisms can degrade this non-proteinogenic amino acid.
In experiments with Pseudomonas aeruginosa 10145, a strain capable of converting 2-phenyl-2-amino-acetonitrile to D-phenylglycine, it was observed that over longer incubation periods, the concentrations of both the remaining substrate and the D-phenylglycine product decreased. core.ac.uk This suggests that the organism possesses enzymatic machinery to further metabolize D-phenylglycine, though the specific enzymes and intermediates of this catabolic pathway were not identified. core.ac.uk
The catabolism of structurally related compounds provides clues. For instance, many bacteria, including Pseudomonas species, have well-established pathways for the degradation of phenylalanine and phenylacetate. These pathways typically involve the opening of the aromatic ring. It is plausible that phenylglycine catabolism could converge with these pathways, potentially through an initial transamination or oxidative deamination to yield phenylglyoxylate. Phenylglyoxylate could then be decarboxylated to benzaldehyde (B42025), which enters aromatic degradation pathways, or be otherwise processed. However, specific enzymatic evidence for a complete phenylglycine catabolic pathway in microorganisms remains an area for further investigation.
Role in Biosynthetic Pathways of Natural Products (e.g., Non-Ribosomal Peptide Synthesis)
Phenylglycine (Phg) and its hydroxylated derivatives, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are crucial non-proteinogenic amino acid building blocks in the biosynthesis of a wide array of complex natural products, particularly those assembled by non-ribosomal peptide synthetases (NRPSs). nih.gov
The modular nature of NRPSs allows for the incorporation of these unusual amino acids into peptide chains. nih.gov The biosynthesis genes for phenylglycine-type amino acids are often found within the gene clusters that direct the synthesis of the final natural product. nih.gov
Pristinamycin (B1678112): The biosynthesis of the streptogramin B antibiotic pristinamycin I in Streptomyces pristinaespiralis involves the incorporation of L-phenylglycine. nih.govresearchgate.net A specific set of genes, organized in an operon (pglA-E), has been identified as responsible for the synthesis of L-phenylglycine from phenylpyruvate, a derivative of the shikimate pathway. nih.govresearchgate.net Inactivation of these genes halts pristinamycin production, which can be restored by feeding the culture with L-phenylglycine. researchgate.net The final step in this pathway is the transamination of phenylglyoxylate to L-phenylglycine, catalyzed by the aminotransferase PglE. researchgate.net
Glycopeptide Antibiotics: Phenylglycine-type amino acids are hallmarks of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin. nih.gov These complex molecules rely on Hpg and Dpg residues for their intricate, cross-linked structures, which are essential for their mechanism of action. nih.govrsc.org The stereochemistry of the phenylglycine residues incorporated by the NRPS is critical for the subsequent enzymatic tailoring steps, such as the oxidative cross-linking reactions catalyzed by cytochrome P450 enzymes. rsc.org
Other Natural Products: Phenylglycine and its derivatives are also found in other classes of natural products. Examples include:
Nocardicin A: A monocyclic β-lactam antibiotic that contains Hpg residues.
Calcium-Dependent Antibiotic (CDA): A peptide from Streptomyces coelicolor that incorporates phenylglycine derivatives.
The incorporation of these sterically constrained amino acids directly influences the conformation and rigidity of the resulting peptide, which is often crucial for its biological activity. nih.gov
In Vitro Studies of Biomolecule Interactions for Mechanistic Understanding
The in vitro evaluation of potassium phenylglycine and its derivatives provides critical insights into their interactions with biological macromolecules. These studies are fundamental to understanding the molecular mechanisms that underpin their biological effects. By examining these interactions in controlled laboratory settings, researchers can elucidate principles of molecular recognition, enzyme inhibition, and receptor binding.
Enzyme Substrate Specificity and Inhibition Kinetics
While studies specifically detailing this compound as a direct enzyme substrate are limited, a significant body of research has explored the role of phenylglycine derivatives as enzyme inhibitors. This research offers valuable information regarding the specificity and kinetic parameters of enzyme active sites. The structural scaffold of phenylglycine has been extensively used to design potent and selective inhibitors for various enzymes, particularly metalloaminopeptidases.
Phosphonic acid analogues of phenylglycine have been identified as effective inhibitors of aminopeptidases. researchgate.netresearchgate.netmdpi.com These compounds act as transition-state analogues, binding tightly to the enzyme's active site. The inhibitory potency of these analogues is often evaluated by determining their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. pharmacologycanada.org A lower Ki value indicates a more potent inhibitor.
Research on the inhibition of porcine aminopeptidase N (pAPN), a model for human alanine (B10760859) aminopeptidase, by a series of phosphonic analogues of phenylglycine with substitutions on the aromatic ring has provided detailed kinetic data. researchgate.netmdpi.com These studies reveal that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. The data suggest that the enzyme's active site has specific requirements for binding the aromatic portion of these inhibitors. researchgate.net
Table 1: Inhibition Constants (Ki) of Phenylglycine Analogues against Porcine Aminopeptidase N (pAPN)
| Compound (Phenylglycine Analogue) | Substitution on Phenyl Ring | Ki (µM) |
|---|---|---|
| Amino(phenyl)methylphosphonic acid | None | 15.6 ± 1.2 |
| Amino(4-fluorophenyl)methylphosphonic acid | 4-Fluoro | 9.8 ± 0.9 |
| Amino(4-chlorophenyl)methylphosphonic acid | 4-Chloro | 11.2 ± 1.1 |
| Amino(3-fluorophenyl)methylphosphonic acid | 3-Fluoro | 5.8 ± 0.5 |
| Amino(2-fluorophenyl)methylphosphonic acid | 2-Fluoro | 21.3 ± 2.0 |
Data sourced from studies on phosphonic acid analogues of phenylglycine. researchgate.net
The kinetic analyses demonstrate that these phenylglycine derivatives are competitive inhibitors, meaning they compete with the natural substrate for binding to the active site of the enzyme. researchgate.net This mode of inhibition implies that the phenylglycine scaffold effectively mimics the structure of the natural substrate, allowing it to be recognized and bound by the enzyme. The variations in Ki values among the different analogues underscore the sensitivity of the enzyme's active site to subtle structural changes in the inhibitor, providing a map of the substrate-binding pocket.
Binding Studies with Proteins and Receptors (for molecular recognition principles)
The principles of molecular recognition between phenylglycine derivatives and biological macromolecules have been extensively investigated through binding studies with various proteins and receptors. These studies are crucial for understanding how these compounds exert their biological effects, particularly in the nervous system. Phenylglycine and its analogues are well-known for their ability to interact with glutamate (B1630785) receptors, a family of receptors that play a key role in excitatory neurotransmission. nih.gov
Specifically, derivatives of phenylglycine have been shown to act as antagonists or agonists at metabotropic glutamate receptors (mGluRs). nih.gov These receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. The affinity of these compounds for different mGluR subtypes is typically determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the test compound. The results are often expressed as IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) or EC50 values (the concentration of the compound that produces 50% of the maximal response). nih.gov
Studies on various phenylglycine analogues have revealed a differential activity profile at mGluR subtypes. For instance, (S)-4-Carboxyphenylglycine acts as a competitive antagonist at mGluR1α and mGluR2, but with different potencies. nih.gov In contrast, other derivatives, such as (R,S)-4-carboxy-3-hydroxyphenylglycine, exhibit agonist activity at mGluR2. nih.gov These findings highlight the remarkable specificity that can be achieved through chemical modification of the phenylglycine structure.
Table 2: Functional Activity of Phenylglycine Derivatives at Metabotropic Glutamate Receptor Subtypes
| Compound | Receptor Subtype | Activity | Potency (µM) |
|---|---|---|---|
| (S)-4-Carboxyphenylglycine | mGluR1α | Antagonist | IC50 = 65 ± 5 |
| (S)-4-Carboxyphenylglycine | mGluR2 | Antagonist | IC50 = 577 ± 74 |
| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Antagonist | IC50 = 155 ± 38 |
| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR2 | Antagonist | IC50 = 340 ± 59 |
| (R,S)-4-Carboxy-3-hydroxyphenylglycine | mGluR2 | Agonist | EC50 = 48 ± 5 |
Data from functional assays in baby hamster kidney cells expressing recombinant mGluR subtypes. nih.gov
Future Research Directions and Unresolved Challenges in Potassium Phenylglycine Chemistry
Exploration of Unconventional Reactivity Patterns
The reactivity of potassium phenylglycine is largely predicted by the individual functionalities of the carboxylate and the secondary amine. However, the interplay between the potassium cation, the phenyl ring, and the glycine (B1666218) backbone could lead to unconventional reactivity patterns that are yet to be fully explored.
Recent studies have begun to uncover such novel reactivity. For instance, potassium phenylglycinate has been successfully employed in a photoredox-catalyzed dual deuteration of cyclopropenes. rsc.org In this reaction, the potassium salt undergoes a decarboxylation process to generate a deuteroaminomethyl radical, which then participates in the diastereoselective functionalization of the cyclopropene. This demonstrates the potential of this compound to act as a precursor to reactive radical intermediates under mild, light-driven conditions.
Future research in this area could focus on:
Electron Transfer Reactions: Investigating the propensity of this compound to engage in single-electron transfer (SET) processes, either through photoexcitation or with suitable redox partners. unl.ptresearchgate.net The generation of the N-phenylglycinyl radical via decarboxylation opens up avenues for novel C-C and C-N bond-forming reactions.
Catalyst Activation: Exploring the role of the potassium cation in modulating the reactivity of the phenylglycine moiety. The coordination of the potassium ion could influence the electronic properties of the molecule, potentially enabling novel catalytic cycles.
Unconventional Condensation Reactions: Moving beyond standard amide bond formations to explore novel condensation reactions where this compound acts as a nucleophile or a precursor to a reactive intermediate.
A key challenge will be to elucidate the precise mechanisms of these unconventional reactions and to control the selectivity to favor the desired products.
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of N-phenylglycine, and by extension its potassium salt, often involves multi-step processes with stoichiometric reagents, leading to significant waste generation. prepchem.com The development of more sustainable and atom-economical synthetic routes is a critical area for future research.
Current synthetic strategies for N-aryl amino acids, including N-phenylglycine, are dominated by methods such as Ullmann-type and palladium-catalyzed N-arylation reactions. researchgate.net While effective, these methods often suffer from drawbacks like the use of heavy metal catalysts and poor atom economy.
Future research should be directed towards:
Biocatalysis: Engineering enzymes or whole-cell systems for the direct synthesis of N-phenylglycine from readily available precursors. nih.govresearchgate.net Biocatalytic routes offer the potential for high enantioselectivity and production under environmentally benign conditions.
Continuous Flow Synthesis: Implementing continuous flow technologies for the synthesis of N-phenylglycine and its subsequent conversion to the potassium salt. mdpi.comnih.gov Flow chemistry can offer improved safety, efficiency, and scalability compared to batch processes.
Catalytic C-H Amination: Developing catalytic systems that enable the direct amination of a C-H bond on a benzene ring with glycine or its derivatives, which would represent a highly atom-economical route to N-phenylglycine.
The table below provides a comparative overview of existing and potential future synthetic routes for this compound, highlighting key green chemistry metrics.
| Synthetic Route | Key Reagents | Potential Advantages | Potential Disadvantages |
| Traditional Synthesis | Aniline, Chloroacetic Acid, Potassium Hydroxide (B78521) | Well-established methodology | Use of halogenated reagents, moderate atom economy |
| Palladium-Catalyzed N-Arylation | Aniline, Glycine Ester, Palladium Catalyst, Base | Good scope and yields | Use of expensive and potentially toxic metal catalyst |
| Biocatalytic Synthesis | Engineered Enzymes/Microorganisms | High selectivity, mild conditions, renewable feedstocks | May require extensive process optimization |
| Continuous Flow Synthesis | Optimized reagents for flow conditions | Improved safety, efficiency, and scalability | Requires specialized equipment |
A significant challenge will be the development of catalysts and processes that are not only efficient and selective but also economically viable for large-scale production.
Advanced Characterization of Transient Reaction Intermediates
Understanding the mechanisms of reactions involving this compound requires the detection and characterization of short-lived, transient intermediates. The generation of radical species from N-phenylglycine derivatives has been inferred in photopolymerization processes, but direct spectroscopic evidence in many reactions involving the potassium salt is lacking. researchgate.nethampfordresearch.com
Future research should employ advanced spectroscopic techniques to identify and characterize these fleeting species:
Transient Absorption Spectroscopy: This technique can be used to monitor the formation and decay of excited states and radical intermediates on timescales from femtoseconds to milliseconds. nycu.edu.twnih.govedinst.commdpi.com
Time-Resolved Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, time-resolved EPR can provide detailed information about the structure and electronic environment of the unpaired electron. rsc.orgnih.govrsc.org
The table below outlines potential transient intermediates in reactions of this compound and the advanced characterization techniques that could be employed for their study.
| Potential Transient Intermediate | Generating Reaction | Characterization Technique(s) |
| N-Phenylglycinyl Radical | Photoredox Decarboxylation | Time-Resolved EPR, Transient Absorption Spectroscopy |
| N-Phenylglycine Radical Cation | Single-Electron Oxidation | Transient Absorption Spectroscopy, Mass Spectrometry |
| Excited State Potassium Phenylglycinate | Photoexcitation | Time-Resolved Fluorescence, Transient Absorption Spectroscopy |
A major challenge will be to design experiments that can generate a sufficient concentration of these transient species for detection and to interpret the complex spectroscopic data obtained.
Integration of Multiscale Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of chemical processes and materials. For this compound, such an integrated approach can provide deep insights into its structure, properties, and reactivity.
Computational methods that can be applied include:
Density Functional Theory (DFT): To model the geometric and electronic structure of potassium phenylglycinate, its interactions with solvents and other reactants, and to calculate reaction pathways and transition states. researchgate.net
Molecular Dynamics (MD) Simulations: To study the behavior of potassium phenylglycinate in solution, including ion pairing, solvation dynamics, and its role in self-assembly processes.
Machine Learning (ML): To predict the properties of this compound and related organic salts based on their structural features. arxiv.orgarxiv.orgdigitellinc.comresearchgate.netresearchgate.net ML models can be trained on existing experimental and computational data to rapidly screen for candidates with desired properties.
The table below summarizes how a multiscale computational approach can be integrated with experimental work to advance the understanding of this compound.
| Research Area | Computational Approach | Experimental Validation |
| Crystal Structure Prediction | DFT, Machine Learning | X-ray Diffraction |
| Reaction Mechanism Elucidation | DFT (Transition State Search) | Kinetic Studies, Intermediate Trapping |
| Solvation and Aggregation Behavior | Molecular Dynamics | NMR Spectroscopy, Light Scattering |
| Design of New Materials | Machine Learning, DFT | Synthesis and Characterization of Novel Materials |
The primary challenge lies in the development of accurate and efficient computational models that can capture the complexity of the chemical systems involving potassium phenylglycinate and in the seamless integration of computational predictions with experimental design and validation. nih.govmaterialsproject.orgnih.govresearchgate.net
Emerging Applications of this compound in Novel Chemical Technologies and Materials Science (as a building block)
The unique combination of a chiral backbone, an aromatic ring, and a potassium counterion makes this compound an attractive building block for the synthesis of advanced materials with tailored properties.
Future research into emerging applications could explore:
Conductive Polymers: The polymerization of N-phenylglycine can lead to the formation of conductive polymers. nih.govresearchgate.net The presence of the carboxylate group in poly(N-phenylglycine) could be exploited for metal ion chelation and sensing applications. google.com
Porous Materials: this compound could serve as a linker in the synthesis of metal-organic frameworks (MOFs) or porous organic polymers (POPs). researchgate.netnih.gov The chirality of the building block could be used to create chiral porous materials for enantioselective separations or catalysis.
Electrolyte Materials: The use of potassium salts in electrolytes for potassium-ion batteries is an active area of research. researchgate.net Derivatives of this compound could be explored as components of novel electrolytes with enhanced ionic conductivity and stability.
The table below lists potential emerging applications of this compound as a building block and the key properties that make it suitable for these applications.
| Application Area | Material Type | Key Properties of this compound |
| Energy Storage | Conductive Polymers, Electrolytes | Redox activity, Ionic conductivity |
| Separations and Catalysis | Metal-Organic Frameworks, Porous Organic Polymers | Chirality, Functional groups for post-synthetic modification |
| Sensing | Functionalized Polymers | Carboxylate group for metal ion binding |
A significant challenge will be to control the polymerization and assembly processes to create materials with well-defined structures and desired properties.
Q & A
Q. What are the key challenges in detecting phenylglycine byproducts during β-lactam antibiotic synthesis, and what methodologies can overcome these limitations?
Phenylglycine detection in complex mixtures is hindered by overlapping spectroscopic signatures with reactants/products (e.g., cephalexin) and low sensitivity of in-situ tools like Raman spectroscopy or FBRM. Image-based analysis, employing edge detection and classifiers to track object properties (size, aspect ratio, pixel intensity), enables real-time monitoring of phenylglycine crystallization. This method provides higher specificity compared to traditional pH or turbidity measurements .
Q. How are thermodynamic ionization constants (pK°) and metal-binding stability of phenylglycine determined experimentally?
Bjerrum’s potentiometric method is used to measure proton ionization constants (pK₁, pK₂) at varying ionic strengths (0.05–0.15 M KNO₃) and temperatures (25–45°C). Stability constants for transition metal complexes (e.g., Cu²⁺, Zn²⁺) are derived from potentiometric titrations, with thermodynamic parameters (ΔG°, ΔH°) calculated to assess binding affinity and reaction spontaneity .
Q. What role does phenylglycine play in the biosynthesis of natural products like pristinamycin, and how is its incorporation studied?
Phenylglycine is a non-proteinogenic amino acid in pristinamycin, synthesized via gene clusters (e.g., phg genes in Streptomyces pristinaespiralis). Gene inactivation studies and enzymatic assays identify biosynthetic pathways, while NMR and mass spectrometry validate its incorporation into peptide backbones during non-ribosomal peptide synthesis .
Q. Which analytical techniques are effective for chiral separation of phenylglycine enantiomers in pharmaceutical research?
Chiral covalent organic frameworks (COFs), such as TpBD-(NH₂)₂-D-(-)-α-phenylglycine, serve as stationary phases in HPLC. These materials exploit hydrogen bonding and π-π interactions to resolve enantiomers with high selectivity, validated via retention time analysis and enantiomeric excess calculations .
Advanced Research Questions
Q. How can radiolabeled phenylglycine analogs (e.g., [¹¹C]-phenylglycine) be synthesized for in vivo pharmacokinetic studies?
A modified Bücherer−Strecker reaction synthesizes D,L-[2-¹¹C]-phenylglycine: [¹¹C]CO₂ reacts with phenylmagnesium bromide to form [¹¹C]benzaldehyde, followed by condensation with ammonium carbonate/KCN. Hydrolysis yields the radiolabeled product (2–5% RCY, 99% RCP). Preclinical PET imaging in tumor models (e.g., rat hepatoma) evaluates biodistribution and tumor uptake ratios .
Q. What computational and experimental strategies optimize enzymatic synthesis of cephalexin using phenylglycine amide as a substrate?
Kinetic models incorporating substrate concentrations (0–490 mM phenylglycine amide) and temperatures (273–298 K) predict reaction trajectories. Low temperatures favor cephalexin yield by reducing phenylglycine hydrolysis. Optimization criteria (e.g., 7-ADCA conversion rate) guide substrate loading ratios, validated via HPLC quantification .
Q. How do α-substituted phenylglycine analogs act as selective antagonists for metabotropic glutamate receptors (mGluR1/5)?
Analogues like α-ethyl-4-carboxyphenylglycine (ECPG) are synthesized via alkylation of benzaldehyde derivatives. In vitro Ca²⁺ release assays in CHO cells expressing mGluR1/5 reveal steric and conformational selectivity. Agonist-dependent antagonism (e.g., differential inhibition of L-glutamate vs. DHPG responses) informs structure-activity relationships (SAR) for subtype-specific drug design .
Q. What genetic engineering approaches enhance phenylglycine production in microbial systems?
CRISPR-Cas9-mediated knockout of competing pathways (e.g., phenylalanine biosynthesis) in Streptomyces spp. increases phenylglycine titers. Heterologous expression of phg genes in E. coli with optimized promoters (e.g., T7) and fed-batch fermentation (pH-stat control) improves yield, monitored via LC-MS and isotopic labeling .
Methodological Notes
- Data Contradictions : highlights pH sensitivity limitations in phenylglycine detection, whereas relies on pH-dependent potentiometry. Researchers must contextualize pH measurements with complementary techniques (e.g., imaging) to avoid false positives.
- Experimental Design : For chiral separations (Q4), validate COF selectivity across multiple solvents (e.g., hexane/isopropanol) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
